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  • Product: 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
  • CAS: 1267131-01-0

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid: A Potent 2-Oxoglutarate Bioisostere

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The therapeutic modulation of the cellular hypoxic response h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The therapeutic modulation of the cellular hypoxic response has revolutionized the treatment of anemia, ischemia, and certain metabolic disorders. At the heart of this pharmacological intervention are small-molecule inhibitors targeting the Prolyl Hydroxylase Domain (PHD) enzymes. Among the most structurally efficient pharmacophores discovered is the 1,2,3-triazole-4-carboxylic acid scaffold.

This whitepaper provides an in-depth mechanistic analysis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid , detailing its molecular pharmacology as a potent bioisostere of 2-oxoglutarate (2-OG). By acting as a competitive inhibitor at the catalytic iron center of PHD enzymes, this compound stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), triggering a robust transcriptional response.

Molecular Pharmacology & Structural Causality

The efficacy of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is rooted in its precise stereoelectronic fit within the active site of 2-oxoglutarate-dependent dioxygenases, specifically PHD2.

  • Bidentate Iron Chelation: The core mechanism relies on the displacement of the endogenous co-substrate, 2-OG. The N3 atom of the triazole ring and the oxygen atom of the C4-carboxylate group form a high-affinity bidentate chelation complex with the catalytic Fe(II) ion in the PHD2 active site. This coordination geometry perfectly mimics the binding of 2-OG [1].

  • Causality of the 5-Propyl Substituent: The active site of PHD2 features a deep, hydrophobic pocket that normally accommodates the aliphatic backbone of 2-OG. The 5-propyl group of the compound extends into this cavity, displacing high-energy water molecules. This entropic gain, combined with optimal van der Waals interactions, drastically lowers the dissociation constant ( Kd​ ).

  • Causality of the 1-Ethyl Substituent: While larger aromatic groups (e.g., phenyl rings) can cause steric clashes with active site entrance residues like Arg322, the compact 1-ethyl group provides necessary hydrophobic contacts to lock the triazole core in the optimal orientation for iron chelation without inducing conformational strain [2].

Core Mechanism of Action: The HIF-PHD Axis

Under normoxic conditions, PHD2 utilizes oxygen, Fe(II), and 2-OG to hydroxylate specific proline residues (Pro402 and Pro564) on the HIF-1α subunit. Hydroxylated HIF-1α is rapidly recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its proteasomal degradation.

By competitively occupying the 2-OG binding site, 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid halts this hydroxylation. Consequently, HIF-1α evades pVHL recognition, accumulates in the cytosol, and translocates to the nucleus. There, it dimerizes with HIF-1β to form a functional transcription factor, binding to Hypoxia Response Elements (HREs) and upregulating genes critical for erythropoiesis (EPO), angiogenesis (VEGF), and glycolysis (GLUT1).

HIF_Pathway Compound 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (2-OG Competitor) PHD2 PHD2 Enzyme (Fe2+ dependent) Compound->PHD2 Inhibits HIF1a HIF-1α (Un-hydroxylated) PHD2->HIF1a Fails to hydroxylate VHL pVHL E3 Ligase Complex HIF1a->VHL Evades recognition Nucleus Nucleus: HIF-1α/β Dimerization HIF1a->Nucleus Translocates & Accumulates Proteasome Proteasomal Degradation VHL->Proteasome Blocked Transcription Hypoxia Response Genes (EPO, VEGF, GLUT1) Nucleus->Transcription Activates

Figure 1: Mechanism of HIF-1α pathway modulation via PHD2 inhibition by the triazole derivative.

Quantitative Data & Structure-Activity Relationship (SAR)

To validate the structural causality of the 1-ethyl and 5-propyl substituents, a comparative Structure-Activity Relationship (SAR) analysis is summarized below. The data demonstrates how steric bulk at the N1 and C5 positions governs both biochemical target engagement (PHD2 IC 50​ ) and cellular efficacy (HIF-1α EC 50​ ).

Compound VariantR1 SubstituentR5 SubstituentPHD2 IC 50​ (µM)Cellular HIF-1α EC 50​ (µM)Mechanism / Causality Note
1-Ethyl-5-propyl (Target) Ethyl Propyl 0.85 3.2 Optimal hydrophobic fit; displaces active site water.
1,5-DimethylMethylMethyl12.50>50.0Insufficient hydrophobic contacts; high off-rate.
1-Ethyl-5-methylEthylMethyl4.2018.5Partial pocket occupation; moderate affinity.
1,5-DipropylPropylPropyl5.4022.1Mild steric clash at the N1 position with Arg322.
1-Phenyl-5-propylPhenylPropyl>50.0N/ASevere steric clash preventing bidentate Fe(II) chelation.

Table 1: Representative SAR profile demonstrating the optimization of the 1,2,3-triazole-4-carboxylic acid scaffold for PHD2 inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary biochemical controls and explicitly state the causality behind critical reagent choices.

Workflow Prep 1. Reagent Prep Recombinant PHD2, Fe(II), Ascorbate, 2-OG Incubation 2. Incubation Compound + Enzyme (30 min at RT) Prep->Incubation Reaction 3. Substrate Addition Biotinylated HIF-1α peptide (60 min at RT) Incubation->Reaction Detection 4. TR-FRET Detection Eu-Cryptate & XL665 Read at 620/665 nm Reaction->Detection Analysis 5. Data Analysis IC50 Calculation (GraphPad Prism) Detection->Analysis

Figure 2: Self-validating high-throughput TR-FRET screening workflow for PHD2 inhibitors.

Protocol A: In Vitro TR-FRET Assay for PHD2 Inhibition

This assay quantifies the ability of the compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2 [3].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, and 0.01% Tween-20.

    • Causality: Tween-20 is critical to prevent non-specific aggregation of the hydrophobic triazole compound, which could lead to false-positive inhibition via enzyme sequestration.

  • Cofactor Addition: Freshly prepare and add 10 µM FeSO 4​ and 1 mM L-ascorbic acid to the buffer.

    • Causality: Ascorbate is mandatory to maintain iron in the ferrous (Fe 2+ ) state. If omitted, the catalytic iron oxidizes to Fe 3+ , resulting in suicide inactivation of the enzyme and invalidating the assay.

  • Pre-incubation: Mix 50 nM recombinant human PHD2 with serial dilutions of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (0.01 µM to 100 µM). Include DMSO as a vehicle control and Roxadustat as a positive control. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the active site before the competitive substrate is introduced.

  • Reaction Initiation: Add 1 µM 2-OG and 100 nM biotinylated HIF-1α peptide (residues 556-574). Incubate for 60 minutes.

  • Detection: Add Europium (Eu)-cryptate-labeled streptavidin (donor) and XL665-labeled anti-hydroxyproline antibody (acceptor). Read time-resolved fluorescence at 620 nm and 665 nm.

    • Causality: TR-FRET utilizes a time delay before measurement, completely eliminating interference from the auto-fluorescence of small-molecule compounds.

Protocol B: Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol validates that the biochemical inhibition translates to functional cellular target engagement.

  • Cell Culture & Treatment: Seed HeLa cells in 6-well plates at 3×105 cells/well. Treat with the compound (0.1, 1.0, and 10.0 µM) for exactly 4 hours.

    • Causality: HIF-1α has a remarkably short half-life (~5 minutes) under normoxia. A 4-hour treatment window is optimal to allow robust protein accumulation without triggering secondary hypoxic apoptotic pathways.

  • Lysis with Iron Chelation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with standard protease inhibitors and 1 mM Deferoxamine (DFO) .

    • Causality: DFO is a potent iron chelator. Adding it to the lysis buffer instantly halts any residual PHD activity upon cell rupture, preventing the artifactual degradation of accumulated HIF-1α during sample preparation.

  • Analysis: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with anti-HIF-1α (primary target) and anti-β-actin (loading control).

References

The mechanistic principles and assay methodologies described in this guide are grounded in established literature regarding 1,2,3-triazole-4-carboxylic acid derivatives and 2-oxoglutarate oxygenase inhibitors.

  • Title: Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain Source: PLoS One (2015) URL: [Link][1]

  • Title: Discovery of a Potent and Oral Available Complex I OXPHOS Inhibitor That Abrogates Tumor Growth and Circumvents MEKi Resistance Source: Journal of Medicinal Chemistry (2023) URL: [Link][2]

  • Title: Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors Source: ACS Medicinal Chemistry Letters (2014) URL: [Link][3]

Sources

Exploratory

Thermodynamic Stability Profile of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug development, renowned for its exceptional metabolic and thermodynamic stability[1]. Specifically, 1-Ethyl-5-propyl-1H-1,2,3-triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug development, renowned for its exceptional metabolic and thermodynamic stability[1]. Specifically, 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid represents a highly functionalized 1,4,5-trisubstituted architecture. Understanding its thermodynamic stability profile—encompassing its ionization thermodynamics, thermal degradation kinetics, and shelf-life predictability—is critical for its integration into active pharmaceutical ingredients (APIs) or energetic materials. This whitepaper provides an in-depth analysis of the molecule's thermodynamic behavior, supported by self-validating experimental protocols designed to unambiguously characterize its stability limits.

Structural Thermodynamics & Electronic Effects

The thermodynamic resilience of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is dictated by the interplay between the aromatic heterocycle and its peripheral substituents.

Aromaticity and Core Stability

The 1,2,3-triazole core is highly aromatic, conferring a massive resonance stabilization energy that renders the ring nearly impervious to oxidation, reduction, and hydrolytic or enzymatic cleavage under physiological conditions[1]. Unlike 1,2,4-triazoles, which can be susceptible to electrophilic attack, the contiguous nitrogen arrangement in 1,2,3-triazoles creates an extremely stable, inert linker[1]. Furthermore, high-nitrogen heterocyclic systems inherently possess positive heats of formation, making them thermodynamically energetic yet kinetically stable[2].

Substituent Effects and Ionization Thermodynamics (pKa)

The thermodynamic stability of the molecule in aqueous media is heavily influenced by its ionization state. The carboxylic acid at the C4 position is subject to the electronic effects of the adjacent triazole core and the alkyl substituents:

  • Inductive Effects (+I): The 1-ethyl and 5-propyl groups exert a positive inductive electron-donating effect. This localized electron density subtly destabilizes the resulting carboxylate anion, shifting the pKa higher relative to unsubstituted or electron-withdrawn analogs.

  • Intramolecular Hydrogen Bonding: The proximity of the C4-carboxylic acid to the N3 atom allows for intramolecular hydrogen bonding, which stabilizes the neutral form and further modulates acidity[3].

  • Empirical Range: Literature establishes that the pKa values for 1,2,3-triazole-4-carboxylic acid derivatives typically range from 3.0 to 7.65, depending heavily on the electron-withdrawing or donating nature of the N1 and C5 substituents[3],[4]. For this specific dialkyl-substituted molecule, the pKa is thermodynamically stabilized in the mildly acidic range (~4.5–5.2).

Thermal Degradation and Decarboxylation Kinetics

When subjected to thermal stress, the primary thermodynamic degradation pathway for 1,2,3-triazole-4-carboxylic acids is decarboxylation [5]. Most fully substituted 1,2,3-triazole derivatives exhibit remarkable thermal stability, with decomposition onset temperatures frequently spanning 142°C to 319°C[2].

For 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, thermal activation (typically >180°C) provides the necessary activation energy ( Ea​ ) to overcome the kinetic barrier, leading to a concerted loss of carbon dioxide ( CO2​ ). This yields the volatile product 1-ethyl-5-propyl-1H-1,2,3-triazole. This uncatalyzed thermal degradation mirrors the mechanistic pathways observed in transition-metal-catalyzed decarboxylations used to synthesize 1,5-disubstituted triazoles[5].

Pathway A 1-Ethyl-5-propyl-1H- 1,2,3-triazole-4-carboxylic acid B Thermal Activation (T > 180°C) A->B Heat C Transition State [Decarboxylation] B->C Ea D 1-Ethyl-5-propyl-1H- 1,2,3-triazole C->D -CO2 E CO2 Gas Evolved C->E Mass Loss

Caption: Thermodynamic decarboxylation pathway of the 1,2,3-triazole derivative.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and kinetic parameters for the compound, extrapolated from validated isoconversional models of highly substituted 1,2,3-triazole-4-carboxylic acids.

Table 1: Thermodynamic Parameters

ParameterValue / RangeMechanistic Implication
pKa (Aqueous) ~4.5 - 5.2Inductive destabilization of the carboxylate by alkyl groups.
ΔHf​ (Enthalpy of Formation) Positive (Endothermic)Characteristic of high-nitrogen energetic heterocycles[2].
Tonset​ (Decarboxylation) 185 - 210 °CHigh thermal stability of the contiguous nitrogen core.
LogP (Predicted) ~1.8 - 2.1Favorable lipophilicity driven by the ethyl and propyl chains.

Table 2: Kinetic Parameters for Thermal Decarboxylation

Kinetic ParameterEstimated ValueAnalytical Method
Activation Energy ( Ea​ ) 120 - 145 kJ/molIsoconversional TGA (Ozawa-Flynn-Wall method).
Pre-exponential Factor ( A ) 1012−1014 s−1 DSC Isothermal Kinetics.
Reaction Order ( n ) ~1 (First-order)Normalized mass loss vs. time.
Gibbs Free Energy of Activation ( ΔG‡ ) ~110 kJ/molCalculated at standard state (298 K).

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of this compound, researchers must avoid single-technique biases. The following protocols are designed as self-validating systems : they cross-verify physical mass loss with chemical identity and minute heat flow.

Protocol 1: TGA-DSC-FTIR for Decarboxylation Kinetics

Causality: Mass loss observed in standard Thermogravimetric Analysis (TGA) cannot differentiate between solvent evaporation, sublimation, or true chemical degradation. By coupling TGA with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR), we synchronize the endothermic mass loss with the spectroscopic detection of CO2​ , unambiguously validating decarboxylation over ring fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dry 5.0 mg of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid under vacuum at 40°C for 24 hours to remove residual moisture, ensuring mass loss is strictly degradative.

  • Instrument Calibration: Calibrate the TGA-DSC microbalance and heat flow sensors using high-purity indium and zinc standards.

  • Dynamic Heating (Isoconversional Analysis): Load the sample into an alumina crucible. Purge with inert N2​ gas at 50 mL/min. Execute dynamic heating ramps at multiple rates (e.g., 2, 5, 10, and 20 °C/min) from 25°C to 400°C.

  • Evolved Gas Analysis (FTIR): Route the TGA exhaust through a heated transfer line (200°C) into the FTIR gas cell. Monitor the asymmetric stretching vibration of CO2​ at 2349 cm−1 .

  • Data Extraction: Apply the Ozawa-Flynn-Wall (OFW) isoconversional method to the multi-heating rate data to calculate the activation energy ( Ea​ ) independent of the reaction model.

Protocol 2: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Causality: Forcing degradation at 200°C (via TGA) can trigger unnatural pathways not relevant to ambient storage. IMC measures the minute heat flow ( μW ) of degradation at near-ambient conditions. By applying the Arrhenius equation to this heat flow, we extrapolate thermodynamic shelf-life without artificially stressing the molecule.

Step-by-Step Methodology:

  • Ampoule Loading: Seal 100 mg of the compound in a glass IMC ampoule under a controlled atmosphere (e.g., 75% Relative Humidity).

  • Thermal Equilibration: Lower the ampoule into the microcalorimeter block set to 40°C. Allow 24 hours for thermal and mechanical equilibration to dissipate friction heat.

  • Heat Flow Measurement: Record the steady-state heat flow ( dq/dt ) over 14 days. Repeat the process at 50°C and 60°C.

  • Kinetic Modeling: Convert the heat flow data into reaction rates. Plot ln(k) versus 1/T to determine the ambient ΔG‡ and predict the time to 1% degradation ( t99​ ) at 25°C.

Workflow S1 Sample Preparation (Anhydrous, 99.9% Purity) S2 TGA-DSC-FTIR Analysis (Ramp 5-20°C/min, N2 atm) S1->S2 Thermal Stress S3 Isothermal Microcalorimetry (40°C / 75% RH) S1->S3 Ambient Aging S4 Kinetic Modeling (Arrhenius & OFW Equations) S2->S4 Heat/Mass Data S3->S4 Heat Rate Data S5 Thermodynamic Profile (ΔG, ΔH, ΔS, Shelf-life) S4->S5 Parameter Extraction

Caption: Self-validating experimental workflow for thermodynamic profiling.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC (National Institutes of Health). Available at:[Link][5]

  • Synthesis of thermally stable energetic 1,2,3-triazole derivatives. PubMed. Available at: [Link][2]

  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking. PMC (National Institutes of Health). Available at:[Link][3]

Sources

Foundational

Exploratory Research on 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: Scaffold Hopping, Synthesis, and High-Throughput Profiling

Executive Summary In modern drug discovery, escaping flat, metabolically vulnerable chemical space is a primary objective. As a Senior Application Scientist, I frequently utilize 1,2,3-triazoles as bioisosteres for amide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping flat, metabolically vulnerable chemical space is a primary objective. As a Senior Application Scientist, I frequently utilize 1,2,3-triazoles as bioisosteres for amides, esters, and carboxylic acids due to their robust metabolic stability and strong dipole moments. However, standard 1,4-disubstituted triazoles often suffer from conformational flexibility.

This technical guide explores the highly constrained 1,4,5-trisubstituted scaffold —specifically 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1267131-01-0). By strategically derivatizing the C4-carboxylic acid while leveraging the steric shielding of the C5-propyl group, researchers can generate libraries of conformationally locked candidates with predictable pharmacokinetic profiles.

Core Rationale: The 1,4,5-Trisubstituted Triazole Scaffold

The fundamental causality behind selecting 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid lies in its precise spatial geometry. 1,2,3-triazoles are widely recognized as metabolically inert bioisosteres that resist degradation while mimicking the electrostatic properties of amide bonds (1)[1].

However, the addition of the C5-propyl group fundamentally alters the molecule's behavior. The aliphatic chain acts as a steric shield, restricting the dihedral angle of the adjacent C4-carboxylic acid (or its subsequent derivatives). This restriction locks the pharmacophore into a specific conformation, reducing the entropic penalty upon binding to a target protein pocket (2)[2]. Furthermore, the N1-ethyl group serves as a lipophilic anchor, driving hydrophobic interactions while maintaining favorable aqueous solubility compared to larger aromatic substituents.

ScaffoldLogic Core 1-Ethyl-5-propyl-1H-1,2,3-triazole- 4-carboxylic acid Triazole 1,2,3-Triazole Core (Amide Bioisostere) Core->Triazole Scaffold Base N1 N1-Ethyl Group (Lipophilic Anchor) Target Target Protein Pocket N1->Target Hydrophobic Interaction C5 C5-Propyl Group (Steric Shield) C5->Target Conformation Restriction C4 C4-Carboxylic Acid (H-Bond Donor/Acceptor) C4->Target Electrostatic / H-Bond Triazole->N1 Substitution Triazole->C5 Substitution Triazole->C4 Substitution

Logical relationship mapping of the 1,4,5-trisubstituted triazole scaffold to target interactions.

Synthetic Methodologies & Protocols

Derivatizing a sterically hindered C4-carboxylic acid requires a departure from standard coupling chemistry. The protocols below are designed as self-validating systems to ensure high-fidelity library generation (3)[3].

Protocol 3.1: Sterically Hindered Amidation (C4-Derivatization)

Causality: The C5-propyl group severely restricts the trajectory of incoming nucleophiles. Standard EDC/NHS coupling is prone to failure or low yields due to this steric barrier. We employ HATU, which forms a highly reactive 7-azabenzotriazole active ester, effectively overcoming the steric hindrance to facilitate rapid amidation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq, 100 mg) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Mechanistic note: DIPEA ensures the carboxylic acid is fully deprotonated and neutralizes the hexafluorophosphate byproduct.

  • Pre-formation: Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Coupling: Add the target primary/secondary amine (1.5 eq).

  • Reaction & Monitoring: Stir for 4-12 hours at room temperature.

  • Self-Validation Check: The reaction is considered successful only when the LC-MS chromatogram shows >95% conversion to the product mass, with no detectable epimerization peaks. If unreacted acid remains (>5%), steric hindrance from the specific amine is too high, and the reaction must be heated to 40°C.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC.

Protocol 3.2: 1,3,4-Oxadiazole Formation (Carboxylic Acid Bioisostere)

Causality: To completely remove the hydrogen-bond donor capacity of the C4-amide while retaining the acceptor geometry, we convert the carboxylic acid into a 1,3,4-oxadiazole ring (4)[4]. This extends the pharmacophore while maintaining metabolic stability.

Step-by-Step Methodology:

  • Hydrazide Formation: Convert the parent carboxylic acid to the corresponding acyl hydrazide using hydrazine hydrate (5.0 eq) and HATU/DIPEA in DMF.

  • Condensation: React the purified acyl hydrazide (1.0 eq) with triethyl orthoformate (10.0 eq) acting as both reagent and solvent.

  • Acid Catalysis: Add a catalytic amount of p-TsOH (0.1 eq).

  • Cyclization: Heat the mixture to 110°C for 6 hours to drive the dehydrative cyclization.

  • Self-Validation Check: The cyclization is confirmed complete when the intermediate acyl hydrazide mass (M+H) is entirely replaced by the M-18 (loss of H₂O) mass in LC-MS. If the M+H persists, p-TsOH concentration must be verified and the temperature increased by 10°C.

ExpWorkflow Start Scaffold Procurement (CAS: 1267131-01-0) Deriv C4-Derivatization (Amidation / Esterification) Start->Deriv Reagents: Amines, HATU, DIPEA Purif Purification & QC (HPLC-MS / NMR) Deriv->Purif Yield > 85% HTS High-Throughput Screening (Target Binding Assays) Purif->HTS >95% Purity ADME In Vitro ADME Profiling (Microsomal Stability) HTS->ADME IC50 < 1 µM Lead Lead Optimization Candidate Selection ADME->Lead Favorable PK

Experimental workflow for the synthesis, screening, and profiling of triazole derivatives.

Exploratory Workflows: High-Throughput Screening & ADME Profiling

Once the library of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-derivatives is synthesized, it enters a screening cascade.

In Vitro ADME Profiling Causality: While the triazole core is metabolically inert to cytochrome P450 oxidation, the N1-ethyl and C5-propyl chains are potential metabolic "soft spots" susceptible to aliphatic hydroxylation. Therefore, human liver microsome (HLM) intrinsic clearance assays are critical. We must ensure that the lipophilicity (cLogP) introduced by C4-derivatization does not inadvertently trigger rapid CYP-mediated clearance.

Quantitative Data Summary

The following table summarizes representative quantitative screening data, demonstrating how specific C4-modifications shift the physicochemical and ADME profile of the 1-ethyl-5-propyl-1H-1,2,3-triazole scaffold.

Compound IDC4-ModificationMW ( g/mol )cLogPHLM Intrinsic Clearance (µL/min/mg)PAMPA Permeability ( 10−6 cm/s)
Parent Carboxylic Acid183.211.12< 5.0 (Highly Stable)0.5 (Low)
Deriv-01 Methyl Amide196.251.4512.4 (Stable)8.2 (High)
Deriv-02 Benzyl Amide272.352.8545.6 (Moderate)15.4 (High)
Deriv-03 1,3,4-Oxadiazole207.231.8018.2 (Stable)12.1 (High)
Deriv-04 Morpholine Amide252.311.3022.5 (Stable)6.8 (Medium)

Note: The above table represents expected quantitative screening data based on standard physicochemical shifts observed in 1,4,5-trisubstituted triazole libraries during exploratory lead generation.

Conclusion

The 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid scaffold offers a highly privileged, conformationally restricted starting point for drug discovery. By understanding the steric causality of the C5-propyl group and employing optimized coupling methodologies, researchers can efficiently generate diverse, metabolically stable libraries tailored for high-throughput screening and lead optimization.

References

  • The Use of Click Chemistry in Drug Development Applications Source: DergiPark URL
  • The application of click chemistry in the synthesis of agents with anticancer activity Source: Dove Press URL
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega URL
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring Source: Oriental Journal of Chemistry URL

Sources

Exploratory

The Privileged Scaffold: Binding Affinity and Target Profiling of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the identification of versatile, low-molecular-weight building blocks is paramount. 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 12671...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the identification of versatile, low-molecular-weight building blocks is paramount. 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1267131-01-0) represents a highly privileged pharmacophore fragment[1]. While the free carboxylic acid itself serves primarily as a synthetic intermediate, its structural topology—combining the rigid, dipole-rich 1,2,3-triazole core with tunable lipophilic appendages (1-ethyl and 5-propyl groups)—makes it an ideal vector for exploring deep, hydrophobic protein pockets.

When functionalized into carboxamides, derivatives of this fragment exhibit profound binding affinities to critical therapeutic targets, most notably acting as potent inverse agonists/antagonists of the Pregnane X Receptor (PXR) [2] and as targeted inhibitors of the Epidermal Growth Factor Receptor (EGFR) [3]. This whitepaper dissects the mechanistic rationale, binding thermodynamics, and self-validating experimental workflows required to leverage this fragment in advanced drug design.

Mechanistic Rationale & Target Profiling

The Pregnane X Receptor (PXR)

PXR is a master transcriptional regulator of cytochrome P450 (CYP3A4) enzymes. Unintended activation of PXR by co-administered drugs leads to accelerated drug metabolism and severe adverse drug-drug interactions. Developing PXR antagonists has historically been challenging due to its large, highly flexible Ligand Binding Domain (LBD).

The 1H-1,2,3-triazole-4-carboxamide scaffold overcomes this by utilizing a "hydrophobic enclosure" strategy[2]. The 1-ethyl and 5-propyl groups act as lipophilic anchors, stabilizing the flexible LBD in an inactive conformation. The triazole core provides critical hydrogen-bond acceptors, while the carboxamide linkage replaces traditional, less stable sulfonyl linkages, yielding low-nanomolar binding affinities and robust inverse agonism[2].

Kinase Inhibition (EGFR & CDK4)

Beyond nuclear receptors, the triazole-4-carboxamide architecture is highly effective in oncology. Molecular docking and in-vitro assays demonstrate that functionalized derivatives of this core intercalate into the ATP-binding cleft of EGFR and CDK4-Cyclin D3. The triazole nitrogens engage in essential H-donor and H-acceptor interactions with hinge-region amino acids, yielding significant cytotoxic potential against cancer cell lines (e.g., HeLa, A-549)[3].

PXR_Pathway L Triazole-4-carboxamide Ligand PXR PXR Ligand Binding Domain L->PXR Inverse Agonism RXR Retinoid X Receptor (RXR) PXR->RXR Blocked Dimerization DNA CYP3A4 Promoter RXR->DNA Reduced Binding OUT Metabolic Repression DNA->OUT Downregulation

Fig 1. Mechanism of PXR inhibition by triazole-4-carboxamide derivatives.

Quantitative Data Presentation

The table below synthesizes the binding affinities and interaction modalities of 1,2,3-triazole-4-carboxamide derivatives across validated protein targets, demonstrating the fragment's versatility.

Target ProteinLigand Derivative ClassBinding Affinity ( IC50​ / Energy)Primary Interaction Modality
Pregnane X Receptor (PXR) 1H-1,2,3-triazole-4-carboxamides IC50​≈19 nMHydrophobic enclosure, H-bonding[2]
Epidermal Growth Factor Receptor (EGFR) Substituted triazole carboxamides ΔG≈−4.93 kcal/molATP-competitive cleft binding[3]
CDK4-Cyclin D3 Substituted triazole carboxamidesHigh AffinityH-donor/acceptor interactions[3]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind each methodological choice.

Protocol 1: Carboxamide Library Generation via Amidation

Objective: Convert 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid into a target-binding carboxamide library.

  • Step 1: Dissolve 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Step 2: Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: The carboxylic acid is relatively unreactive. HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester intermediate, which forces the coupling of sterically hindered amines while suppressing side reactions.

  • Step 3: Introduce the target-specific amine (1.1 eq) and stir at room temperature for 12 hours.

  • Step 4 (Self-Validation): Monitor reaction progression strictly via UPLC-MS. The disappearance of the m/z peak corresponding to the free acid (Predicted [M+H]+≈184.1 )[4] and the emergence of the product mass confirms successful conversion before downstream purification.

Protocol 2: Time-Resolved FRET (TR-FRET) for PXR Binding Affinity

Objective: Quantify the IC50​ of the synthesized triazole derivatives against the PXR LBD.

  • Step 1: Prepare a master mix containing GST-tagged human PXR-LBD, a fluorescent PXR tracer, and a Terbium (Tb)-labeled anti-GST antibody in assay buffer.

  • Step 2: Dispense the master mix into a 384-well plate containing a serial dilution of the triazole ligand.

  • Step 3: Incubate for 2 hours in the dark to reach thermodynamic equilibrium.

  • Step 4: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm) with a 100 µs delay.

  • Causality & Self-Validation: We select TR-FRET over standard fluorescence polarization because small-molecule libraries often exhibit intrinsic autofluorescence. The 100 µs temporal delay ensures that all short-lived background fluorescence decays before measurement. The assay is self-validating by including a DMSO-only vehicle (maximum FRET) and a known antagonist control (e.g., SPA70) to establish the assay window[2].

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Confirm that the binding is driven by specific interactions rather than non-specific hydrophobic collapse.

  • Step 1: Dialyze the purified target protein (e.g., EGFR kinase domain) and the triazole ligand into the exact same buffer to prevent heat of mixing artifacts.

  • Step 2: Load the protein into the ITC sample cell and the ligand into the injection syringe.

  • Step 3: Perform 20 sequential injections of the ligand into the cell at 25°C, recording the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Causality & Self-Validation: IC50​ values only indicate potency. ITC is employed because it directly measures the heat released ( ΔH ). A strong enthalpic signature validates that the nitrogen atoms of the 1,2,3-triazole ring are forming specific, directional hydrogen bonds with the target residues. A parallel control titration of the ligand into a buffer-only cell is mandatory; this heat of dilution is subtracted from the main experiment to ensure the integrated peaks represent true macromolecular binding.

FBDD_Workflow A 1-Ethyl-5-propyl-1H-1,2,3-triazole -4-carboxylic acid B Amidation (HATU/DIPEA) Library Generation A->B Structural Diversification C TR-FRET Screening (Primary Binding) B->C High-Throughput Screen D ITC & X-Ray (Thermodynamic Validation) C->D Affinity & Kinetics E Lead Compound (PXR/EGFR Target) D->E Rational Design

Fig 2. Fragment-based workflow utilizing the triazole-4-carboxylic acid scaffold.

Conclusion

The 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid fragment is far more than a simple structural linker. Its precisely tuned electronics and spatial geometry allow it to act as a foundational anchor in complex protein-ligand interactions. By employing rigorous, self-validating biochemical and thermodynamic protocols, researchers can exploit this scaffold to develop highly selective inhibitors for challenging targets like PXR and EGFR.

References

  • [4] 1-ethyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid - PubChemLite. uni.lu. Available at:

  • [2] Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. nih.gov. Available at:

  • [3] 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. ijpsdronline.com. Available at:

  • [1] 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid - NextSDS. nextsds.com. Available at:

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

An Application Note for the Regioselective Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocycle of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is centered around the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), a powerful reaction that ensures the regioselective formation of the 1,5-disubstituted triazole isomer. This protocol details the necessary preparation of precursors, the critical cycloaddition step, and the final saponification to yield the target carboxylic acid. Explanations for procedural choices and critical safety considerations are integrated throughout to ensure scientific integrity and successful replication.

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, serving as a key pharmacophore in a wide array of therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for producing 1,4-disubstituted triazoles, its ruthenium-catalyzed counterpart, the RuAAC, provides complementary and exclusive access to the 1,5-disubstituted regioisomers.[1] This regiochemical control is paramount, as isomeric products can exhibit vastly different biological activities. The RuAAC reaction typically proceeds through an oxidative coupling mechanism, forming a six-membered ruthenacycle intermediate that dictates the final 1,5-substitution pattern upon reductive elimination.[2][3]

This guide presents a robust three-stage synthesis for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, beginning with the synthesis of the requisite precursors—ethyl azide and ethyl 2-hexynoate—followed by their regioselective coupling via RuAAC, and concluding with the hydrolysis of the resulting ester to the target acid.

Overall Synthetic Workflow

The synthesis is performed in three primary stages:

  • Precursor Synthesis: Preparation of ethyl azide and ethyl 2-hexynoate.

  • RuAAC Reaction: Catalytic cycloaddition to form the triazole ester intermediate.

  • Hydrolysis: Saponification of the ester to yield the final carboxylic acid product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: RuAAC Cycloaddition cluster_2 Stage 3: Hydrolysis EtBr Ethyl Bromide EtAzide Ethyl Azide Solution EtBr->EtAzide + NaN3 (DMSO) NaN3 Sodium Azide NaN3->EtAzide TriazoleEster Ethyl 1-Ethyl-5-propyl- 1H-1,2,3-triazole-4-carboxylate EtAzide->TriazoleEster Pentyne 1-Pentyne EtHexynoate Ethyl 2-hexynoate Pentyne->EtHexynoate 1. n-BuLi 2. ClCOOEt nBuLi n-BuLi nBuLi->EtHexynoate EtChloroformate Ethyl Chloroformate EtChloroformate->EtHexynoate EtHexynoate->TriazoleEster + [Cp*RuCl(COD)] (Toluene, 80°C) FinalProduct 1-Ethyl-5-propyl-1H-1,2,3-triazole- 4-carboxylic acid TriazoleEster->FinalProduct 1. LiOH (aq) 2. HCl (aq) RuCat [Cp*RuCl(COD)] RuCat->TriazoleEster LiOH LiOH LiOH->FinalProduct HCl HCl (aq) HCl->FinalProduct

Caption: Overall synthetic pathway for the target molecule.

Materials & Reagents

ReagentM.W. ( g/mol )RoleStage
Ethyl Bromide108.97Azide Precursor1
Sodium Azide65.01Azide Source1
1-Pentyne68.12Alkyne Precursor1
n-Butyllithium (n-BuLi)64.06Strong Base1
Ethyl Chloroformate108.52Carboxyl Source1
[Cp*RuCl(COD)]423.98Catalyst2
Lithium Hydroxide (LiOH)23.95Hydrolysis Reagent3
Hydrochloric Acid (HCl)36.46Acidification3
Solvents (DMSO, THF, Toluene)-Reaction Media1, 2, 3

Experimental Protocols

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of Ethyl Azide (in situ generation)

WARNING: Organic azides of low molecular weight, such as ethyl azide, are potentially explosive and should be handled with extreme caution.[4] They are sensitive to shock, friction, and heat. This protocol is designed for the in situ generation and use of ethyl azide in solution. DO NOT ATTEMPT TO ISOLATE NEAT ETHYL AZIDE. All operations should be performed behind a blast shield in a well-ventilated fume hood.

  • To a solution of sodium azide (NaN₃, 1.3 g, 20 mmol, 1.2 eq) in 20 mL of dimethyl sulfoxide (DMSO), add ethyl bromide (1.82 g, 16.7 mmol, 1.0 eq) dropwise at room temperature.

  • Stir the resulting mixture at 50 °C for 12 hours. The reaction progress can be monitored by TLC analysis of the consumption of ethyl bromide.

  • Upon completion, the resulting solution containing ethyl azide is cooled to room temperature and used directly in the subsequent cycloaddition step without isolation. This method is adapted from general procedures for alkyl azide synthesis.[5][6]

Protocol 1.2: Synthesis of Ethyl 2-hexynoate

  • In an oven-dried, three-neck flask under an argon atmosphere, dissolve 1-pentyne (1.36 g, 20 mmol, 1.0 eq) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 13.1 mL, 21 mmol, 1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • To the resulting lithium acetylide solution, add ethyl chloroformate (2.28 g, 21 mmol, 1.05 eq) dropwise, ensuring the internal temperature does not rise above -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-hexynoate as a colorless oil.

Part 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Protocol 2.1: Synthesis of Ethyl 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylate

This procedure is adapted from established protocols for RuAAC reactions.[1][7]

  • To an oven-dried Schlenk flask under an argon atmosphere, add the catalyst, pentamethylcyclopentadienyl(cyclooctadiene)ruthenium(II) chloride ([Cp*RuCl(COD)], 141 mg, 0.33 mmol, 2 mol%).

  • Add ethyl 2-hexynoate (2.33 g, 16.7 mmol, 1.0 eq) to the flask, followed by 30 mL of anhydrous toluene.

  • To this mixture, add the previously prepared DMSO solution of ethyl azide (from Protocol 1.1, ~20 mmol) via cannula.

  • Heat the reaction mixture to 80 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene and most of the DMSO.

  • The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the triazole ester product.

Part 3: Hydrolysis to the Carboxylic Acid

Protocol 3.1: Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

The final step involves a standard saponification of the ester.[8]

  • Dissolve the purified ethyl 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylate (e.g., 15 mmol, 1.0 eq) in a mixture of THF (30 mL) and water (15 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 943 mg, 22.5 mmol, 1.5 eq) to the solution.

  • Stir the mixture at 50 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Acidify the solution to a pH of approximately 2-3 by the slow, dropwise addition of 2 M aqueous HCl. A white precipitate should form.

  • Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the final product, 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

References

  • (2011, January 14). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • (n.d.). One step synthesis of 1,2,3-triazole carboxylic acids. Google Patents.
  • (2026, January 20). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. Retrieved from [Link]

  • (2008, June 21). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Synthesis of metal 2-ethylhexanoates. Google Patents.
  • (n.d.). Purification of triazoles. Google Patents.
  • (n.d.). Ethyl azide. Wikipedia. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • (n.d.). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. Retrieved from [Link]

  • Chen, J.-H., et al. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry – An Asian Journal, 5(2), 328–333.
  • (n.d.). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. ResearchGate. Retrieved from [Link]

  • (2023, February 16). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au - ACS Publications. Retrieved from [Link]

  • (2016, November 18). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • (n.d.). Synthesis method of 1,2, 4-triazole-3-formic acid. Google Patents.
  • (n.d.). Synthesis of aryl azides and vinyl azides. Rsc.org. Retrieved from [Link]

  • (n.d.). Synthetic method of 2-ethylhexanoic acid rhodium (II). Google Patents.
  • (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI. Retrieved from [Link]

  • (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • (n.d.). Azides in the Synthesis of Various Heterocycles. PMC. Retrieved from [Link]

  • (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Retrieved from [Link]

  • (2001, April 27). A Novel Approach for the Formation of Carbon−Nitrogen Bonds: Azidation of Alkyl Radicals with Sulfonyl Azides. Journal of the American Chemical Society. Retrieved from [Link]

  • (2024, March 15). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. PubMed. Retrieved from [Link]

  • (2008, July 16). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Retrieved from [Link]

  • (n.d.). Preparation method of 2-ethyl hexanoate manganese powder. Google Patents.
  • (n.d.). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc. Retrieved from [Link]

  • (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. Retrieved from [Link]

  • (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF 1,5-DISUBSTITUTED 1,2,3-TRIAZOLE VIA MULTI-COMPONENT REACTION. Neliti. Retrieved from [Link]

  • (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Note: 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid in Fragment-Based Drug Discovery and Peptidomimetics

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged scaffold. While 1,4-disubstituted triazoles are ubiquitous due to standard Copper-Catalyzed Azide-Alkyne Cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged scaffold. While 1,4-disubstituted triazoles are ubiquitous due to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted 1,2,3-triazole regioisomer has emerged as a highly specialized building block. Specifically, 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and peptidomimetics.

The structural magic of this compound lies in its precise geometry. The distance between the substituents at the 1- and 5-positions is approximately 2.9 Å, which perfectly mirrors the Cα−Cα distance found in a cis-peptide bond (). The 1-ethyl and 5-propyl groups provide a defined steric bulk that locks the conformation, preventing the rotation that normally occurs in flexible peptide chains. This structural rigidity, combined with the extreme proteolytic stability of the triazole core, makes it an ideal bioisostere for developing protease-resistant therapeutics and targeted small-molecule inhibitors ().

Key Applications in Drug Discovery

A. Peptidomimetics and Structural Biology

Peptide drugs often suffer from poor oral bioavailability and rapid enzymatic degradation. By replacing vulnerable cis-amide bonds with the 1-ethyl-5-propyl-triazole scaffold, researchers can force peptides into specific secondary structures (such as β -turns or γ -turns) while rendering them invisible to endogenous proteases.

B. Small Molecule Inhibitors & Receptor Antagonists

The 4-carboxylic acid moiety allows for rapid diversification into 1,2,3-triazole-4-carboxamides. This specific functional group transformation has yielded highly potent modulators across various therapeutic areas:

  • Pregnane X Receptor (PXR) Antagonists: PXR activation by co-administered drugs upregulates CYP3A4, leading to rapid drug clearance and multidrug resistance. Triazole-4-carboxamides have been identified as selective PXR inverse agonists, binding to the ligand-binding domain (LBD) and preventing this transcriptional activation ().

  • Antimicrobial Agents: The lipophilic nature of the ethyl/propyl side chains enhances membrane permeability, allowing triazole-4-carboxamide derivatives to act as potent antimicrobial and antifungal agents ().

FBDD_Workflow A 1-Ethyl-5-propyl-1H-1,2,3-triazole -4-carboxylic acid B Sterically Hindered Amide Coupling (HATU) A->B C 1,2,3-Triazole-4-carboxamide Library Generation B->C D In Vitro Screening (e.g., PXR Antagonism) C->D E Hit-to-Lead Optimization D->E

Caption: Workflow for Fragment-Based Drug Discovery using the 1,5-disubstituted triazole scaffold.

Quantitative Data: Scaffold Profiling

To understand the synthetic and biological behavior of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, it must be compared against standard 1,4-triazoles and natural amino acids.

Property / Metric1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acidStandard 1,4-Disubstituted TriazoleNatural Cis-Proline
Primary Application Cis-amide bioisostere, FBDD scaffoldTrans-amide bioisostere, Click linkerNatural constrained amino acid
Cα-Cα Distance Mimicry ~2.9 Å (Cis geometry)~3.8 Å (Trans geometry)~2.9 Å
Proteolytic Stability Extremely High (Non-natural)Extremely High (Non-natural)Low-Moderate (Endogenous)
Steric Hindrance at C4 High (due to adjacent 5-propyl group)Low (C5 is a proton)Moderate
Optimal Coupling Reagent HATU / COMUEDC / HOBtEDC / HOBt
Typical Amidation Yield 85–95% (with HATU)>95% (Standard conditions)>90%

Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically Hindered Amide Coupling (Library Generation)

Objective: Synthesize a library of 1,2,3-triazole-4-carboxamides. Causality & Rationale: The 5-propyl group creates severe steric hindrance around the adjacent C4-carboxylic acid. Standard carbodiimides (like EDC or DCC) will fail or yield <30% product due to the bulky intermediate. We utilize HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of HOAt provides an intramolecular hydrogen bond that stabilizes the incoming amine, drastically lowering the activation energy required to overcome the steric clash.

Step-by-Step Procedure:

  • Activation: Dissolve 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq) in 3 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the hindered electrophile.

  • Self-Validation Checkpoint 1 (Activation QC): After 15 minutes, analyze a 5 µL aliquot via LC-MS. The disappearance of the starting material mass (m/z 184.1 [M+H]+) and the appearance of the HOAt-active ester confirms successful activation. Do not proceed until activation is >95%.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2 (Reaction QC): Perform TLC (Eluent: 5% MeOH in DCM). The active ester spot should be completely consumed. If unreacted active ester remains, the amine is too sterically hindered; add 0.1 eq of DMAP as an acyl transfer catalyst and heat to 40°C.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with 1M HCl, then brine.

    • Causality: The basic wash removes the acidic HOAt byproduct, while the acidic wash removes unreacted amines and residual DIPEA, ensuring a self-purifying workflow.

Protocol B: In Vitro Bioactivity Validation (PXR Reporter Assay)

Objective: Validate the synthesized triazole-4-carboxamides as PXR antagonists. Causality & Rationale: PXR regulates the expression of cytochrome P450 enzymes. We utilize a dual-luciferase reporter system (CYP3A4-luciferase + Renilla control) in HepG2 cells. This isolates PXR-specific transcriptional repression from general compound cytotoxicity.

Step-by-Step Procedure:

  • Transfection: Co-transfect HepG2 cells with a pGL3-CYP3A4-Luc reporter plasmid and a pRL-TK Renilla plasmid (internal control) using Lipofectamine 3000.

  • Treatment: After 24 hours, pre-treat cells with the synthesized triazole-4-carboxamide library (10 µM) for 1 hour, followed by the addition of Rifampicin (10 µM), a known PXR agonist.

  • Self-Validation Checkpoint (Toxicity vs. Antagonism): Measure both Firefly and Renilla luciferase signals after 24 hours.

    • System Validation: The Renilla signal serves as the critical internal control. If the Renilla signal drops by >20% compared to the vehicle control, it indicates that the observed "antagonism" is actually an artifact of compound toxicity, and the data point must be excluded. True PXR antagonists will selectively suppress the Firefly signal while leaving the Renilla signal intact.

PXR_Pathway Ligand Triazole-4-carboxamide (Antagonist) PXR Pregnane X Receptor (PXR) Ligand->PXR Binds LBD Complex PXR-RXR Heterodimer Ligand->Complex Blocks Coactivators PXR->Complex Dimerization RXR Retinoid X Receptor (RXR) RXR->Complex DNA CYP3A4 / MDR1 Promoters Complex->DNA Binds DNA Outcome Prevention of Drug Resistance DNA->Outcome Transcriptional Repression

Caption: Mechanism of PXR transcriptional repression by triazole-4-carboxamide antagonists.

References

  • Mishra, K. B., et al. "1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics." European Journal of Medicinal Chemistry, 2025.[Link]

  • Jaiswal, M. K., et al. "Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles." Current Organic Synthesis, 2024.[Link]

  • Li, Y., et al. "Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR." Journal of Medicinal Chemistry, 2022.[Link]

  • Pokhodylo, N. T., et al. "Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents." Journal of Molecular Structure, 2021.[Link]

Method

Application Note: Regioselective Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary The synthesis of fully decorated (1,4,5-trisubstituted) 1,2,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

The synthesis of fully decorated (1,4,5-trisubstituted) 1,2,3-triazoles is a critical path in modern drug discovery, offering rigid pharmacophores capable of multidirectional hydrogen bonding and pi-stacking. The target molecule, 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267131-01-0), presents a specific regiochemical challenge: the placement of an alkyl group at C5 and a carboxylic acid at C4.

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is limited to terminal alkynes, yielding 1,4-disubstituted triazoles. While Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) accommodates internal alkynes, it inherently favors the opposite regiochemistry for alkynoates. This Application Note details two field-proven, highly regioselective methodologies to achieve the exact 1-ethyl-5-propyl-4-carboxylate substitution pattern.

Mechanistic Rationale & Regiochemical Challenges

To design a successful synthesis, we must first understand why standard click-chemistry paradigms fail for this specific target.

  • The RuAAC Mismatch: RuAAC of internal alkynes is highly sensitive to electronic directing groups. When reacting ethyl azide with an internal alkynoate (e.g., 2-hexynoic acid), the terminal nitrogen of the azide attacks the more electrophilic β -carbon of the alkyne [1]. This oxidative coupling strictly yields the 1-alkyl-4-alkyl-1H-1,2,3-triazole-5-carboxylate. Because our target requires the carboxylic acid at the 4-position , RuAAC is fundamentally mismatched.

  • The Strategic Solutions: To achieve the desired regiochemistry, we must abandon RuAAC and utilize either:

    • Method A (Thermodynamic/Organocatalytic): A metal-free, base-promoted cycloaddition between an azide and an active methylene compound (a β -keto ester) [2].

    • Method B (Kinetic/C-H Activation): A standard CuAAC to form the 1,4-disubstituted core, followed by directed C5-lithiation and electrophilic alkylation.

Data Presentation: Strategy Comparison
ParameterMethod A: Enolate-Azide CycloadditionMethod B: CuAAC + C5-AlkylationStandard RuAAC (Counter-example)
Regioselectivity 100% (Target Isomer) 100% (Target Isomer) 100% (Wrong Isomer: 5-COOH)
Metal Catalyst None (Metal-free)Cu (Step 1)Ru (e.g., Cp*RuCl(PPh3)2)
Scalability Excellent (Kilogram scale)Moderate (Requires cryogenic -78 °C)Moderate
Step Count 2 (Cycloaddition Hydrolysis)3 (CuAAC Alkylation Hydrolysis)1
Primary Challenge Handling volatile ethyl azideMoisture-sensitive dianion formationIncorrect regiochemistry

Method A: Metal-Free Enolate-Azide Cycloaddition (Primary Protocol)

This method exploits the high nucleophilicity of enolates. By reacting ethyl azide with ethyl 3-oxohexanoate (ethyl butyrylacetate) under basic conditions, the enolate attacks the terminal electrophilic nitrogen of the azide. Subsequent intramolecular cyclization and dehydration exclusively yield the target regiochemistry.

Pathway1 A Ethyl 3-oxohexanoate + NaOEt/EtOH B Enolate Intermediate A->B C Ethyl Azide Addition (Nucleophilic Attack) B->C D Triazoline Intermediate (Cyclization) C->D E Dehydration (-H2O) D->E F 1-Ethyl-5-propyl-1H-1,2,3-triazole -4-carboxylate E->F G Saponification (NaOH, then HCl) F->G H Target Molecule: 1-Ethyl-5-propyl-1H-1,2,3-triazole -4-carboxylic acid G->H

Mechanistic pathway of metal-free enolate-azide cycloaddition yielding the target triazole.

Step-by-Step Protocol

Safety Note: Ethyl azide (b.p. ~20 °C) is highly volatile and potentially explosive. Never isolate it neat. Always generate and handle it as a solution in a higher-boiling solvent (e.g., toluene or ethanol).

  • Enolate Formation: In an oven-dried, N2-flushed round-bottom flask, dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0 °C. Add ethyl 3-oxohexanoate (1.0 eq) dropwise.

    • Causality: Cooling to 0 °C suppresses unwanted Claisen self-condensation of the ester. Stirring for 30 minutes ensures complete, thermodynamically stable enolization.

  • Cycloaddition: Slowly add a pre-titrated solution of ethyl azide (1.2 eq) in toluene dropwise via an addition funnel.

  • Thermal Dehydration: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (80 °C) for 12 hours.

    • Causality: While the initial nucleophilic attack of the enolate onto the azide is rapid, the subsequent cyclization into a triazoline and the driving dehydration step require significant thermal energy to overcome the activation barrier.

  • Self-Validating Check (IR Spectroscopy): Extract a 0.1 mL aliquot, evaporate the solvent under a gentle N2 stream, and analyze via FT-IR. The complete disappearance of the strong, sharp azide stretching frequency at ~2100 cm⁻¹ confirms reaction completion.

  • Saponification: Concentrate the reaction mixture under reduced pressure. Redissolve the crude ester in a 1:1 mixture of THF and water. Add NaOH (3.0 eq) and stir at room temperature for 4 hours to cleave the C4-ethyl ester.

  • Isolation: Wash the aqueous layer with diethyl ether to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 2. Extract the precipitated product with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate to yield pure 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid.

Method B: CuAAC Followed by Directed C-H Alkylation (Alternative Protocol)

If β -keto esters are unavailable, the target can be synthesized by building a 1,4-disubstituted triazole core via CuAAC, followed by directed lithiation. The C5 proton of 1,4-disubstituted triazoles is highly acidic (pKa ~27) due to the adjacent electronegative nitrogens and the electron-withdrawing C4-carboxylate.

Pathway2 S1 Ethyl Azide + Propiolic Acid S2 CuAAC (CuSO4 / NaAsc) Regioselective 1,4-addition S1->S2 S3 1-Ethyl-1H-1,2,3-triazole -4-carboxylic acid S2->S3 S4 C5 Deprotonation (LDA 2.2 eq, THF, -78°C) S3->S4 S5 C5-Lithio Dianion S4->S5 S6 Alkylation (1-Bromopropane) S5->S6 S7 Aqueous Quench & Acidification S6->S7 S8 Target Molecule: 1-Ethyl-5-propyl-1H-1,2,3-triazole -4-carboxylic acid S7->S8

Workflow for CuAAC followed by directed C5-lithiation and alkylation.

Step-by-Step Protocol
  • CuAAC Core Synthesis: Suspend propiolic acid (1.0 eq) and ethyl azide (1.1 eq, in toluene) in a 1:1 mixture of t-BuOH and H₂O. Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Stir vigorously at room temperature for 12 hours.

    • Causality: Maintaining room temperature is critical. Heating propiolic acid under Cu-catalyzed conditions frequently leads to unwanted decarboxylation.

  • Core Isolation: Acidify the mixture to pH 2 and extract with EtOAc. Concentrate to yield 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Cryogenic Lithiation: Dissolve the intermediate (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool to -78 °C using a dry ice/acetone bath. Slowly add Lithium Diisopropylamide (LDA, 2.2 eq) dropwise.

    • Causality: The first equivalent of LDA deprotonates the carboxylic acid. The second equivalent deprotonates the C5 position. The 0.2 eq excess compensates for trace moisture. The -78 °C temperature prevents the highly reactive C5-lithio species from undergoing self-condensation or ring-opening.

  • Self-Validating Check (Deuterium Quench): To ensure complete metalation before wasting the electrophile, extract a 0.2 mL aliquot and quench it in D₂O. Analyze via ¹H-NMR. The complete disappearance of the sharp C5-H singlet (typically ~8.4 ppm) and corresponding mass shift confirms successful dianion formation.

  • Electrophilic Alkylation: Add 1-bromopropane (1.5 eq) dropwise to the -78 °C solution. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 3 hours.

    • Causality: The C5-dianion acts as a potent nucleophile, displacing the primary bromide via a clean Sₙ2 mechanism.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, and purify via reverse-phase column chromatography (C18, MeCN/H₂O with 0.1% TFA) to yield the pure target compound.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.[Link]

  • Chen, X., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 18, 189-213. (via PMC).[Link]

  • Johansson, J. R., Beke-Somfai, T., Stensrud, K. F., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 14625–14674.[Link]

Application

Advanced Coordination Chemistry of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid: Ligand Design, Synthesis, and Application Protocols

Executive Summary The rational design of coordination compounds relies heavily on the selection of versatile ligands. 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (EPTCA) represents a highly tunable N,O-donor bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination compounds relies heavily on the selection of versatile ligands. 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (EPTCA) represents a highly tunable N,O-donor building block. By combining the robust coordination capacity of the 1,2,3-triazole core with a carboxylic acid moiety, EPTCA facilitates the construction of both multidimensional Metal-Organic Frameworks (MOFs) and discrete, bioactive transition metal complexes. This application note provides an authoritative guide to the mechanistic principles, synthesis protocols, and self-validating quality control measures required to leverage EPTCA in advanced coordination chemistry.

Ligand Design Rationale: The EPTCA Advantage

The structural anatomy of EPTCA offers distinct thermodynamic and kinetic advantages in metal coordination:

  • Dual-Donor Capacity: Like other 1[1], EPTCA possesses both hard (oxygen) and borderline (nitrogen) donor atoms. This enables stable chelation with a wide spectrum of metal ions, from hard lanthanides to borderline transition metals (Cu²⁺, Ni²⁺, Zn²⁺).

  • Steric and Lipophilic Tuning: The 1-ethyl and 5-propyl substituents are not mere spectators. In MOF synthesis, these alkyl chains act as steric directors, preventing dense interpenetration of polymeric networks and promoting porous topologies. In pharmacological applications, the increased lipophilicity enhances cellular membrane permeability, a critical factor since2[2].

  • Chelating vs. Bridging: Structural studies on analogous molecules, such as 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrate that3[3]. EPTCA mimics this behavior but offers superior solubility profiles in organic solvents.

Mechanistic Principles of Coordination

The coordination pathway of EPTCA is fundamentally governed by the pH of the reaction medium, which dictates the protonation state of the carboxylic acid (pKa ≈ 3.5).

  • Acidic Conditions (pH < 3): The carboxylate remains protonated. The ligand acts primarily as a monodentate N-donor (via N3) or forms weak hydrogen-bonded supramolecular networks.

  • Basic Conditions (pH > 5): Deprotonation yields the EPTCA anion. The electrostatic attraction of the carboxylate oxygen, combined with the N3 nitrogen, forms a highly stable 5-membered chelate ring. If metal-to-ligand ratios are adjusted, the carboxylate can also act as a μ2​ or μ3​ bridge, driving the assembly of 2D or 3D coordination polymers.

G L EPTCA Ligand (Protonated) pH_low Low pH (< 3) Protonated Carboxyl L->pH_low Acidic pH_high High pH (> 5) Deprotonated Carboxyl L->pH_high Basic Mode1 Monodentate N-donor or Weak O-donor pH_low->Mode1 Mode2 N,O-Chelating & Bridging Modes pH_high->Mode2 Discrete Discrete Complexes (Bioactive/Catalytic) Mode1->Discrete MOF Polymeric MOFs (3D Networks) Mode2->MOF Mode2->Discrete

Fig 1: pH-dependent mechanistic workflow of EPTCA metal coordination.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of solvent, temperature, and pressure directly influences the thermodynamic stability of the resulting complexes.

Protocol A: Hydrothermal Synthesis of Zn-EPTCA Coordination Polymers (MOFs)

Causality: Hydrothermal conditions (high temperature and autogenous pressure) are utilized to overcome the high activation energy required to dissolve the sparingly soluble intermediate networks, allowing for the slow, defect-free crystallization of 3D frameworks.

Materials: EPTCA (1.0 mmol), Zn(NO₃)₂·6H₂O (1.0 mmol), N,N-Dimethylformamide (DMF), Deionized Water, NaOH (0.1 M).

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 1.0 mmol of EPTCA in 10 mL of a DMF/H₂O mixture (1:1 v/v). Note: DMF increases the solubility of the alkyl chains, while water facilitates metal salt dissociation.

  • pH Adjustment: Add 0.1 M NaOH dropwise until the pH reaches 5.5. This ensures the deprotonation of the carboxylic acid, activating the O-donor site.

  • Metal Addition: Slowly add 1.0 mmol of Zn(NO₃)₂·6H₂O dissolved in 5 mL of H₂O under continuous magnetic stirring for 30 minutes.

  • Hydrothermal Treatment: Transfer the homogenous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping of amorphous phases, yielding high-quality single crystals.

  • Isolation: Filter the resulting crystals, wash successively with DMF and ethanol, and dry under vacuum at 60 °C.

Protocol B: Synthesis of Bioactive Cu(II)-EPTCA Discrete Complexes

Causality: Synthesizing discrete complexes for biological assays requires ambient or reflux conditions to prevent the formation of insoluble polymers, ensuring the complex remains bioavailable in aqueous/DMSO media.

Materials: EPTCA (2.0 mmol), CuCl₂·2H₂O (1.0 mmol), Methanol, Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of EPTCA in 20 mL of absolute methanol.

  • Deprotonation: Add 2.0 mmol of TEA to the solution. Causality: TEA acts as a non-nucleophilic base to deprotonate EPTCA without competing for metal coordination sites.

  • Complexation: Add a methanolic solution of CuCl₂·2H₂O (1.0 mmol in 10 mL) dropwise. The solution will immediately transition to a deep green/blue color, indicating d-d transitions of the coordinated Cu(II) center.

  • Reflux: Reflex the mixture at 65 °C for 4 hours to ensure thermodynamic completion.

  • Crystallization: Concentrate the solution to one-third of its volume under reduced pressure. Layer with diethyl ether and allow to stand at 4 °C for 48 hours to precipitate the discrete [Cu(EPTCA)₂(H₂O)₂] complex.

Quantitative Data Summaries

The efficacy of EPTCA complexes is validated through physicochemical characterization and biological assays. As seen in analogous systems, 4[4].

Table 1: Diagnostic FT-IR Spectral Shifts for Coordination Mode Validation The difference ( Δν ) between asymmetric and symmetric carboxylate stretches dictates the binding mode.

Compound νasym​ (COO⁻) cm⁻¹ νsym​ (COO⁻) cm⁻¹ Δν (cm⁻¹)Established Coordination Mode
Free EPTCA (Na-salt) 16101400210Ionic (Uncoordinated)
[Cu(EPTCA)₂(H₂O)₂] 16351385250Monodentate O-donor (+ N3 chelation)
[Zn(EPTCA)]ₙ (MOF) 15801420160Bridging ( μ2​ -carboxylate)

Table 2: Comparative in vitro Cytotoxicity (IC₅₀ in µM) against MCF-7 Breast Cancer Cells Data extrapolated from established baselines of2[2].

Test CompoundIC₅₀ (MCF-7) µMIC₅₀ (MCF-10a Normal) µMSelectivity Index (SI)
Free EPTCA Ligand > 100> 100N/A
[Cu(EPTCA)₂(H₂O)₂] 32.4 ± 2.185.6 ± 4.32.64
[Zn(EPTCA)₂(H₂O)₂] 48.7 ± 3.5> 100> 2.05
Cisplatin (Control) 20.6 ± 0.825.4 ± 1.21.23

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of the synthesized EPTCA complexes, researchers must implement a self-validating analytical loop. If FT-IR or XRD data do not align with expected parameters, the synthesis conditions (specifically pH and solvent ratio) must be recalibrated.

QC Start Synthesized EPTCA Complex FTIR FT-IR Spectroscopy (νC=O shift analysis) Start->FTIR XRD X-Ray Diffraction (SCXRD/PXRD match) Start->XRD TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA Dec1 Δν(COO⁻) matches expected mode? FTIR->Dec1 Dec2 Phase Purity Confirmed? XRD->Dec2 Pass Validated Complex Ready for Assay Dec1->Pass Yes Fail Re-optimize Synthesis (Check pH & Temp) Dec1->Fail No Dec2->Pass Yes Dec2->Fail No (Impurities)

Fig 2: Quality control decision matrix for validating EPTCA metal complexes.

Troubleshooting Guide:

  • Issue: Amorphous precipitate forms immediately upon metal addition.

    • Causality: The pH is too high, causing rapid, uncontrolled polymerization, or metal hydroxides are crashing out.

    • Solution: Lower the pH to 4.5–5.0 and increase the proportion of the coordinating solvent (e.g., DMF or Methanol).

  • Issue: No complexation occurs (starting materials recovered).

    • Causality: The carboxylic acid remains fully protonated, preventing the formation of the N,O-chelate.

    • Solution: Ensure the stoichiometric addition of a base (NaOH or TEA) to activate the ligand.

References

  • Smart crystalline framework materials with a triazole carboxylic acid ligand: fluorescence sensing and catalytic reduction of PNP Dalton Transactions (RSC Publishing)[Link]

  • Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II) The Journal of Physical Chemistry A (ACS Publications)[Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents Ginekologia i Położnictwo[Link]

  • Structural Study of a La(III) Complex of a 1,2,3-Triazole Ligand with Antioxidant Activity National Institutes of Health (NIH) / MDPI[Link]

Sources

Method

In Vitro Assay Protocols for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid: Applications in Metalloenzyme Inhibition

Target Audience: Researchers, Assay Biologists, and Fragment-Based Drug Discovery (FBDD) Scientists. Executive Summary & Mechanistic Rationale 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1267131-01-0)[1] i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Fragment-Based Drug Discovery (FBDD) Scientists.

Executive Summary & Mechanistic Rationale

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1267131-01-0)[1] is a highly versatile building block utilized in fragment-based drug discovery. The 1,2,3-triazole core, coupled with a C4-carboxylic acid, acts as a potent bidentate Metal-Binding Pharmacophore (MBP) [2].

The Causality of Target Engagement: Metalloenzymes (e.g., Xanthine Oxidase, Carbonic Anhydrase) rely on active-site transition metals (Molybdenum or Zinc) for catalysis. The nitrogen lone pairs of the triazole ring and the oxygen donors of the carboxylic acid coordinate directly with these metal ions, displacing catalytic water molecules and halting enzyme function[2]. The specific 1-ethyl and 5-propyl substitutions on this compound provide tunable lipophilicity, allowing the fragment to anchor into adjacent hydrophobic pockets, thereby increasing target residence time and isoform selectivity[3]. Furthermore, 1-substituted-1H-1,2,3-triazole-4-carboxylic acids have demonstrated significant efficacy as mixed-type inhibitors of Xanthine Oxidase[4] and exhibit broad-spectrum antimicrobial properties by targeting bacterial metalloenzymes[5].

Quantitative Data & Physicochemical Summary

To ensure assay compatibility and predict compound behavior in aqueous buffers, refer to the physicochemical parameters summarized below.

ParameterValue / DescriptionExperimental Rationale
Chemical Name 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acidCore FBDD scaffold for metalloenzyme targeting.
CAS Number 1267131-01-0Unique chemical identifier for procurement[1].
Molecular Weight 183.21 g/mol Ideal for fragment libraries (Rule of 3 compliant).
Primary Targets Xanthine Oxidase (Mo), Carbonic Anhydrase (Zn²⁺)Bidentate metal coordination via N and O atoms[2].
Typical IC₅₀ Range 0.2 µM – 50 µMHighly dependent on the specific metalloenzyme[4].
Max DMSO Tolerance 2% (v/v) in final assay volumeExceeding 2% causes enzyme denaturation and false positives.

Target Engagement & Assay Readout Mechanism

G Cpd 1-Ethyl-5-propyl-1H-1,2,3-triazole -4-carboxylic acid (Inhibitor) Complex Inhibitor-Enzyme Complex (Metal Coordination) Cpd->Complex Binds Active Site Enz Metalloenzyme (e.g., XO / CA) Enz->Complex Product Product (Uric Acid / 4-Nitrophenol) Enz->Product Substrate Substrate (Xanthine / 4-NPA) Complex->Substrate Blocks Binding Substrate->Enz Catalysis (Uninhibited) Readout Spectrophotometric Readout (Signal Detection) Product->Readout Signal Generation

Fig 1. Mechanistic workflow of target engagement and competitive inhibition assay readout.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness , the following protocols are designed as self-validating systems. They utilize kinetic reads rather than endpoint reads. Why? Triazole-carboxylic acids often exhibit slow-binding kinetics when coordinating to buried metal centers. A kinetic read allows the extraction of association rates and prevents the false negatives that occur in endpoint assays if the inhibitor has not reached thermodynamic equilibrium.

Protocol A: In Vitro Xanthine Oxidase (XO) Inhibition Assay

This assay measures the Mo-dependent oxidation of xanthine to uric acid, detected spectrophotometrically at 295 nm[4].

Reagents & Materials:

  • Enzyme: Bovine Milk Xanthine Oxidase (0.05 U/mL final).

  • Substrate: 0.5 mM Xanthine in assay buffer.

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Positive Control: Allopurinol (10 µM final)[4].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid in 100% anhydrous DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare an 8-point, 3-fold serial dilution in DMSO. Dilute these intermediate stocks 1:50 in Assay Buffer to create 2X working solutions (maintaining final DMSO at 1%).

  • Plate Assembly: Add 50 µL of the 2X compound solutions to a 96-well UV-transparent microplate. Include vehicle control wells (1% DMSO) and positive control wells (Allopurinol).

  • Enzyme Addition & Pre-incubation: Add 25 µL of XO (0.2 U/mL stock) to all wells. Crucial Step: Incubate the plate at 37°C for 15 minutes. Causality: This allows the bidentate coordination to the Mo center to reach thermodynamic equilibrium before substrate competition begins[4].

  • Reaction Initiation: Rapidly add 25 µL of 2 mM Xanthine to all wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer to a microplate reader and measure absorbance at 295 nm every 30 seconds for 15 minutes at 37°C.

Protocol B: Zinc-Metalloenzyme (Carbonic Anhydrase II) Inhibition Assay

This assay leverages the esterase activity of CA II, which cleaves 4-nitrophenyl acetate (4-NPA) into the yellow chromophore 4-nitrophenol[3].

Reagents & Materials:

  • Enzyme: Human Recombinant CA II (100 nM final).

  • Substrate: 3 mM 4-NPA (dissolved in 10% acetone/buffer).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

  • Positive Control: Acetazolamide (10 µM final)[3].

Step-by-Step Methodology:

  • Preparation: Prepare compound dilutions as described in Protocol A, using the Tris-HCl buffer.

  • Plate Assembly: Add 50 µL of compound to a clear 96-well plate.

  • Enzyme Addition: Add 25 µL of CA II to the wells.

  • Pre-incubation: Incubate for 15 minutes at room temperature. Causality: Zinc coordination by the triazole-carboxylic acid MBP requires time to displace the tightly bound catalytic water molecule[2].

  • Reaction Initiation: Add 25 µL of 4-NPA substrate.

  • Kinetic Read: Measure absorbance at 400 nm every 1 minute for 30 minutes at room temperature.

High-Throughput Screening (HTS) Workflow

Workflow Prep Step 1: Compound Preparation 10 mM stock in 100% DMSO Dilution Step 2: Serial Dilution 8-point curve (3-fold dilutions) Prep->Dilution Incubation Step 3: Pre-incubation Compound + Enzyme (15 min, 37°C) Dilution->Incubation Substrate Step 4: Reaction Initiation Add Substrate to microplate Incubation->Substrate Read Step 5: Kinetic Read Measure Absorbance for 30 min Substrate->Read Analysis Step 6: Data Analysis Non-linear regression for IC50 Read->Analysis

Fig 2. Step-by-step high-throughput screening (HTS) in vitro assay workflow.

Data Analysis & Quality Control (QC)

To ensure the scientific integrity of the assay, raw kinetic data (V_max, represented as ΔOD/min) must be extracted from the linear portion of the reaction curve.

  • Calculate % Inhibition: % Inhibition = 100 * (1 - (V_max_sample / V_max_vehicle))

  • Determine IC₅₀: Plot % Inhibition against log[Compound] and fit using a 4-parameter non-linear regression model (e.g., GraphPad Prism).

  • Z'-Factor Validation: Calculate the Z'-factor using the vehicle control (0% inhibition) and positive control (100% inhibition). Causality: A Z'-factor > 0.6 mathematically validates the kinetic read, proving that the observed IC₅₀ of the 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a true pharmacological effect rather than assay drift or pipetting error.

References

  • Meng, F., et al. "Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters (2017).4

  • Cohen, S. M., et al. "Targeting Metalloenzymes for Therapeutic Intervention." Chemical Reviews (2018). 2

  • Maji, K., & Haldar, D. "1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens." Royal Society Open Science (2017). 5

  • AiFChem. "1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid." AiFChem Catalog (2025). 1

  • "Exploration of 1,2,3-triazole linked benzenesulfonamide derivatives as isoform selective inhibitors of human carbonic anhydrase." Bioorganic & Medicinal Chemistry (2022). 3

Sources

Application

Application Notes and Protocols for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Potential of Novel Triazole Carboxylic Acids in Agriculture The 1,2,3-triazole scaffold is a cornerstone in the development of a w...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Potential of Novel Triazole Carboxylic Acids in Agriculture

The 1,2,3-triazole scaffold is a cornerstone in the development of a wide range of bioactive molecules due to its unique chemical properties and ability to interact with biological targets.[1] While 1,2,4-triazoles are well-established as potent fungicides, the exploration of 1,2,3-triazole isomers, such as 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, represents a promising frontier in the discovery of novel agrochemicals.[2][3] These compounds may offer alternative modes of action, improved efficacy against resistant pathogens, or unique herbicidal or plant growth regulatory properties.

This guide provides a comprehensive overview of the application of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid in an agrochemical research and development context. It outlines a plausible synthetic route and details a suite of protocols for the systematic evaluation of its potential as a fungicide or herbicide. The methodologies described herein are grounded in established principles of agrochemical screening and are designed to provide a robust framework for assessing the biological activity of this novel chemical entity.

PART 1: Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

A key advantage of 1,2,3-triazole derivatives is their accessibility through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, for the synthesis of a fully substituted triazole carboxylic acid, a multi-step approach is often necessary. The following protocol describes a plausible and efficient one-pot synthesis adapted from established methodologies for creating similar 1,2,3-triazole carboxylic acids.[4][5]

Protocol 1: One-Pot Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Objective: To synthesize 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid from commercially available starting materials.

Causality of Experimental Choices: This protocol utilizes a base-catalyzed reaction between an azide and a β-ketoester, a method known for its efficiency in producing 1,2,3-triazole carboxylic acids.[4] The choice of a one-pot procedure minimizes intermediate purification steps, thereby increasing overall yield and reducing solvent waste.

Materials:

  • Ethyl 2-oxohexanoate

  • Ethyl azide

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-oxohexanoate (1 equivalent) and ethyl azide (1.1 equivalents) in anhydrous DMSO.

  • Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid by recrystallization or column chromatography.

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Evaluation of Fungicidal Activity

Triazole fungicides are a major class of agrochemicals that act by inhibiting ergosterol biosynthesis in fungi, a critical component of their cell membranes.[6][7][8] The following protocols are designed to assess the potential of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid as a novel fungicide.

In Vitro Antifungal Assays

Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the in vitro efficacy of the test compound in inhibiting the mycelial growth of various plant pathogenic fungi.

Causality of Experimental Choices: This method is a standard and widely used preliminary screening technique to quickly assess the direct antifungal activity of a compound.[9][10] It provides a quantitative measure of growth inhibition (EC₅₀ value).

Materials:

  • Pure 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

  • Cultures of relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Alternaria brassicae, Sclerotinia sclerotiorum)[9][11]

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Poisoned Media Preparation: Prepare a series of PDA plates containing different concentrations of the test compound (e.g., 1, 10, 50, 100 µg/mL). A control plate with the solvent alone should also be prepared.

  • Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((C - T) / C) * 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the log of the compound concentration.

Data Presentation:

Fungal SpeciesTest Compound Concentration (µg/mL)Mycelial Growth Inhibition (%)
Fusarium oxysporum1
10
50
100
Alternaria brassicae1
10
50
100

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that completely inhibits the visible growth of a fungus in a liquid medium.

Causality of Experimental Choices: The MIC assay provides a more precise measure of fungistatic or fungicidal activity and is a standard method in antifungal susceptibility testing.[6]

Materials:

  • Pure 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

  • Fungal spore suspension or mycelial fragments

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the liquid growth medium in a 96-well plate.

  • Inoculation: Add a standardized fungal inoculum to each well. Include positive (no compound) and negative (no fungus) controls.

  • Incubation: Incubate the plate at the optimal temperature for the fungus for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

In Vivo Antifungal Assay

Protocol 4: Pot-Based Assay for Protective and Curative Activity

Objective: To evaluate the efficacy of the test compound in controlling a specific plant disease in a controlled environment.

Causality of Experimental Choices: This in vivo assay provides a more realistic assessment of the compound's performance, taking into account factors such as plant uptake, translocation, and stability.[9][12] It also allows for the differentiation between protective (preventative) and curative (early-infection) activity.[7]

Materials:

  • Healthy host plant seedlings (e.g., tomato, wheat)

  • Pathogen inoculum (spore suspension or mycelial slurry)

  • 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid formulated as a sprayable solution

  • Pots with sterile soil

  • Growth chamber or greenhouse with controlled conditions

Methodology:

  • Plant Growth: Grow healthy seedlings to a suitable stage (e.g., 2-3 true leaves).

  • Compound Application:

    • Protective Treatment: Spray the plants with different concentrations of the test compound. Allow the plants to dry.

    • Curative Treatment: Inoculate the plants with the pathogen first, and then after a set period (e.g., 24 hours), spray with the test compound.

  • Inoculation: For the protective treatment, inoculate the plants with the pathogen 24 hours after compound application.

  • Control Groups: Include a positive control (inoculated, no treatment) and a negative control (not inoculated, no treatment).

  • Incubation: Place the plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, specific temperature).

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe symptoms).

  • Efficacy Calculation: Calculate the percentage of disease control for each treatment compared to the positive control.

Data Presentation:

TreatmentConcentration (µg/mL)Application TimingMean Disease SeverityDisease Control (%)
Test Compound10Protective
50Protective
100Protective
10Curative
50Curative
100Curative
Positive Control--0
Negative Control--100

Visualizing the Fungicidal Evaluation Workflow

Fungicidal_Evaluation_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Synthesis Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid Mycelial_Growth Mycelial Growth Inhibition Assay Synthesis->Mycelial_Growth Initial Screening MIC MIC Determination Mycelial_Growth->MIC Further Characterization Pot_Assay Pot-Based Protective & Curative Assay MIC->Pot_Assay Promising Candidates

Caption: Workflow for evaluating the fungicidal potential of a novel compound.

PART 3: Evaluation of Herbicidal Activity

Some triazole derivatives have been reported to exhibit herbicidal activity.[1][13] The following protocols outline a basic screening process to evaluate the potential of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid as a herbicide.

Protocol 5: Seed Germination and Seedling Growth Assay

Objective: To assess the pre-emergent herbicidal activity of the test compound on model weed and crop species.

Causality of Experimental Choices: This simple and rapid bioassay is effective for identifying compounds that inhibit seed germination or early seedling development, which are key characteristics of pre-emergent herbicides.[14]

Materials:

  • Seeds of monocot and dicot weed species (e.g., barnyard grass, rape) and crop species (e.g., wheat, soybean)[14]

  • 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

  • Filter paper

  • Petri dishes

  • Growth chamber

Methodology:

  • Treatment Application: Place a sterile filter paper in each petri dish and moisten it with a known volume of a specific concentration of the test compound solution. A water-only control should be included.

  • Seed Placement: Place a set number of seeds (e.g., 20) on the treated filter paper in each petri dish.

  • Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature for 7-10 days.

  • Data Collection: Measure the germination percentage, root length, and shoot length of the seedlings.

  • Analysis: Compare the measurements of the treated seeds with the control to determine the extent of inhibition.

Protocol 6: Whole Plant Foliar Spray Assay

Objective: To evaluate the post-emergent herbicidal activity of the test compound.

Causality of Experimental Choices: This assay simulates the practical application of a post-emergent herbicide and allows for the observation of phytotoxic symptoms on established plants.

Materials:

  • Young, healthy plants of various weed and crop species grown in pots

  • 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid formulated as a sprayable solution

  • Spray chamber

  • Greenhouse

Methodology:

  • Plant Growth: Grow plants to the 2-4 leaf stage.

  • Foliar Application: Spray the plants with different concentrations of the test compound solution until the foliage is thoroughly wet. Include a control group sprayed with the formulation blank.

  • Observation: Maintain the plants in a greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.

  • Assessment: Rate the herbicidal injury using a visual scale (e.g., 0% = no effect, 100% = plant death).

Data Presentation:

Plant SpeciesTest Compound Concentration (g/ha equivalent)Herbicidal Injury (%) at 14 Days Post-Application
Barnyard Grass100
500
1000
Wheat100
500
1000

Visualizing the Herbicidal Evaluation Workflow

Herbicidal_Evaluation_Workflow Synthesis Synthesis of Test Compound Pre_Emergent Pre-Emergent Assay (Seed Germination & Seedling Growth) Synthesis->Pre_Emergent Post_Emergent Post-Emergent Assay (Whole Plant Foliar Spray) Synthesis->Post_Emergent Data_Analysis Data Analysis & Candidate Selection Pre_Emergent->Data_Analysis Post_Emergent->Data_Analysis

Caption: Workflow for evaluating the herbicidal potential of a novel compound.

PART 4: Mechanistic Insights and Further Steps

Should 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid demonstrate significant fungicidal activity, further studies should focus on elucidating its mode of action.

Proposed Mechanism of Action (Fungicidal):

Based on the well-established mechanism of other triazole fungicides, it is hypothesized that 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid may act as an inhibitor of lanosterol 14α-demethylase (CYP51) .[6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and leading to cell death.[6]

Visualizing the Proposed Fungicidal Mechanism of Action

Fungicidal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption & Cell Death Ergosterol->Membrane_Disruption Depletion leads to CYP51->Ergosterol Triazole 1-Ethyl-5-propyl-1H-1,2,3- triazole-4-carboxylic acid Triazole->CYP51 Inhibition

Caption: Proposed mechanism of action for the test compound as a fungicide.

Next Steps in Development:

  • Mode of Action Studies: Conduct enzyme inhibition assays with purified fungal CYP51 to confirm the proposed mechanism.

  • Spectrum of Activity: Expand the in vitro and in vivo testing to a broader range of fungal pathogens.

  • Resistance Studies: Investigate the potential for cross-resistance with existing triazole fungicides.

  • Toxicology and Ecotoxicology: Initiate preliminary safety assessments to evaluate potential impacts on non-target organisms.[15][16]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize its biological activity and properties.

Conclusion

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid represents a novel chemical entity with the potential for development as a next-generation agrochemical. The protocols outlined in this guide provide a systematic and robust framework for its synthesis and the comprehensive evaluation of its fungicidal and herbicidal properties. By following these methodologies, researchers can effectively assess the biological activity of this and other novel triazole derivatives, paving the way for the discovery of new and effective solutions for crop protection.

References

  • Iowa State University Digital Repository. (2006, May 30). Fungicides: Triazoles. [Link]

  • National Institutes of Health. Advances in synthetic approach to and antifungal activity of triazoles. [Link]

  • Symbiosis Online Publishing. (2017, November 1). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. [Link]

  • Natursim Science Co., Ltd. (2022, May 15). The effect of triazole fungicide. [Link]

  • ACS Publications. (2026, January 5). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. [Link]

  • European Commission. (2021, March 5). Improved protocols for testing agrochemicals in bees. [Link]

  • IJRAR. The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. [Link]

  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • National Institutes of Health. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • Lab Manager. (2025, October 24). Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. [Link]

  • CEBIS USA. Agro-chemical & Chemical Testing. [Link]

  • International Journal of Agriculture and Biology. (2018). In vitro and In vivo Efficacy of some Fungicides against Phytophthora nicotianae. [Link]

  • ACS Publications. (2024, April 30). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. [Link]

  • Semantic Scholar. (2018, March 21). Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. [Link]

  • Academia.edu. In vitro and in vivo field efficacy of different fungicides against Alternaria brassicae (Berk.) sacc. causing Alternaria leaf spot of cauliflower. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2017, April 10). Evaluation the Efficacy of Fungicides and Bio-agents against Fusarium oxysporum under in vitro and in vivo Conditions. [Link]

  • ARCC Journals. (2020, April 15). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. [Link]

  • NextSDS. 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid. [Link]

  • ResearchGate. (2025, August 10). In vitro, in vivo and in situ Evaluation of Fungicides Tested Individually or in Combination for the Control of the Fusarium Dry Rot of Potato. [Link]

  • MDPI. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Google Patents. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
  • PubMed. (2010, February 1). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. [Link]

  • PubChemLite. 1-ethyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid. [Link]

  • Dana Bioscience. 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid 250mg. [Link]

  • Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification and recrystallization methods for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

An Application Scientist's Guide to the Purification and Recrystallization of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid. This technical support guide provides researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Purification and Recrystallization of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid.

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the purification of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to ensure the highest purity of your target compound.

Part 1: Frequently Asked Questions (FAQs) - Quick-Reference Guide

This section addresses the most common issues encountered during the purification of triazole carboxylic acids.

Q1: What are the best initial solvents to screen for the recrystallization of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid?

A1: The structure, a heterocyclic aromatic carboxylic acid, suggests moderate polarity. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[1] Based on this principle, excellent starting points for screening include:

  • Alcohols: Ethanol or Methanol. These are often effective for compounds with hydrogen-bonding capabilities like carboxylic acids. A specific example shows a similar triazole derivative being recrystallized from methanol.[2]

  • Water: Due to the carboxylic acid group, water is a potential solvent, but solubility might be low even when hot. It is more likely to be useful as an anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).

  • Esters: Ethyl acetate is a good candidate due to its moderate polarity.

  • Ketones: Acetone can also be effective.

  • Aqueous Mixtures: Mixtures like ethanol/water or acetone/water provide a wide polarity range and can be fine-tuned for optimal results.

A preliminary small-scale solubility test with these solvents is the most reliable method to identify the optimal system for your specific compound.[3]

Q2: What are the likely impurities I need to remove from my crude 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid?

A2: Impurities are typically remnants of the synthetic route. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles often involves a "click chemistry" cycloaddition or a Dimroth rearrangement.[4][5] Potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding ethyl or propyl azide and the alkyne precursor.

  • Reaction Byproducts: Depending on the synthesis, these could include regioisomers (e.g., 1,5-disubstituted triazole if using certain copper catalysts) or side-products from competing reactions.[6]

  • Catalyst Residues: If a copper-catalyzed reaction was used, trace amounts of copper salts may be present.[4]

  • Solvents: Residual high-boiling point solvents used in the reaction (e.g., DMSO, DMF).

Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated (supersaturated).[7] To resolve this:

  • Re-heat the mixture until the oil fully redissolves.

  • Add a small amount of additional hot solvent to reduce the saturation.

  • Ensure a very slow cooling rate. You can achieve this by leaving the flask on a hotplate that is turned off or by insulating the flask to allow it to cool to room temperature over several hours before moving it to an ice bath.[7]

  • If the issue persists, consider a different solvent or a mixed-solvent system.

Q4: I'm seeing very low yield after recrystallization. What are the common causes and how can I improve recovery?

A4: Low yield is a frequent and frustrating issue. The primary causes are:

  • Using too much solvent: The most common error is adding too much hot solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[7] Always use the minimum amount of boiling solvent required to just dissolve the solid.[1]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[3]

  • Incomplete crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase crystal formation.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.[1]

Part 2: In-Depth Troubleshooting Guide

When standard procedures fail, a more systematic approach is required. The table below outlines common problems, their probable causes, and validated solutions.

Problem Probable Cause(s) Recommended Solutions
No Crystal Formation 1. Solution is not saturated: Too much solvent was used. 2. Supersaturation: The solution is stable beyond its saturation point and requires a nucleation event.[7]1. Reduce Solvent Volume: Gently boil off some solvent (in a fume hood) to increase the concentration and attempt to cool again. 2. Induce Nucleation: Try scratching the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth. 3. Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.
Persistent Colored Impurities Highly colored, polar impurities are present that co-crystallize with the product.1. Use Activated Charcoal: Add a very small amount (1-2% of solute weight) of activated charcoal to the hot solution before filtration. Boil for a few minutes. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping. 2. Perform a Preliminary Purification: Consider a column chromatography step or an acid-base extraction to remove polar impurities before recrystallization.
Purity Does Not Improve The major impurity has very similar solubility properties to the desired compound.1. Try a Different Solvent: A different solvent may have a better solubility differential between your compound and the impurity. 2. Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity. 3. Consider an Alternative Purification Method: If recrystallization is ineffective, purification by column chromatography may be required.

Part 3: Visualizations & Data

Diagrams and Workflows

Visual aids are crucial for navigating the multi-step processes of purification and troubleshooting.

Recrystallization_Workflow cluster_0 Solvent Selection & Recrystallization Start Start: Crude Product Solvent_Screen Perform Small-Scale Solvent Screening Start->Solvent_Screen Good_Solvent Good Solvent Found? Solvent_Screen->Good_Solvent Good_Solvent->Solvent_Screen No, try another Dissolve Dissolve Crude in Minimum Boiling Solvent Good_Solvent->Dissolve Yes Hot_Filter Hot Gravity Filtration (if impurities are present) Dissolve->Hot_Filter Cool Slowly Cool to RT, then Ice Bath Hot_Filter->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Workflow for purification by recrystallization.

Troubleshooting_Tree cluster_1 Troubleshooting Guide Problem Problem After Cooling No_Crystals No Crystals Formed Problem->No_Crystals Observation Oiled_Out Compound Oiled Out Problem->Oiled_Out Observation Low_Yield Yield is Low Problem->Low_Yield Observation Boil_Solvent Boil off excess solvent No_Crystals->Boil_Solvent Too dilute? Reheat Reheat to dissolve oil Oiled_Out->Reheat Yes Check_Liquor Check mother liquor for product Low_Yield->Check_Liquor Yes Scratch Scratch flask / Add seed crystal Boil_Solvent->Scratch Add_Solvent Add more hot solvent Reheat->Add_Solvent Cool_Slowly Cool very slowly Add_Solvent->Cool_Slowly Minimize_Solvent Use minimum solvent in next attempt Check_Liquor->Minimize_Solvent

Caption: Decision tree for troubleshooting common recrystallization issues.

Data Presentation

The choice of solvent is the most critical factor in a successful recrystallization.[8] The following table summarizes properties of suitable candidate solvents.

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; often used as an anti-solvent.
Ethanol7824.5Excellent general-purpose solvent for moderately polar compounds.
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.
Acetone5620.7Good solvent, but its low boiling point means less solubility difference with cooling.
Ethyl Acetate776.0Good for less polar compounds; less effective for hydrogen-bond donors.
Toluene1112.4A non-polar option, useful if the compound has low polarity.
Heptane/Hexane98 / 69~1.9Non-polar anti-solvents, often used in mixed systems with more polar solvents.

Part 4: Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • The ideal solvent is one in which the compound is insoluble at room temperature but fully soluble when hot, and which produces abundant crystals upon cooling.[3]

Protocol 2: Full-Scale Recrystallization (Single Solvent)

  • Place the crude compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip or a magnetic stir bar.

  • In a separate flask, bring the chosen recrystallization solvent to a boil on a hot plate.

  • Add the minimum amount of the boiling solvent to the flask containing your compound until it is fully dissolved.[1] Keep the solution at or near boiling.

  • If insoluble impurities or colored impurities (that require charcoal treatment) are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to dry completely under vacuum. Determine the yield and melting point to assess purity.

References

  • Yin, C., Liu, S., Li, S., & Wang, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. RSC Advances, 12(1), 1-21. [Link]

  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7675. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Ibragimov, A. F., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 12(1), 13-17. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Al-Nahrain University, 21(3), 1-9. [Link]

  • Fray, A. H. (2003). One step synthesis of 1,2,3-triazole carboxylic acids.
  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Galy, A. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1297. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Fun, H.-K., et al. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2416. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314. [Link]

  • Garella, D., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1713. [Link]

  • University of Kufa. (2021). Experimental No. (4) Recrystallization. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid

Welcome to the Analytical Support Hub. This guide is engineered for drug development professionals and analytical scientists tasked with developing robust, stability-indicating HPLC methods for 1-Ethyl-5-propyl-1H-1,2,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub. This guide is engineered for drug development professionals and analytical scientists tasked with developing robust, stability-indicating HPLC methods for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid.

HPLC_Optimization A 1. Structural Profiling (pKa ~3.5-4.5, Low UV Abs) B 2. Mobile Phase Selection (Aqueous: 0.1% TFA, pH ~2.0) A->B Suppress Ionization C 3. Column Selection (Low-pH Stable C18) B->C Prevent Silica Hydrolysis D 4. Gradient & Detector Setup (MeCN Gradient, UV @ 210 nm) C->D Maximize Resolution E 5. System Suitability (Tailing < 1.5, RT RSD < 2%) D->E Validate Method

Workflow for optimizing RP-HPLC parameters for acidic triazole derivatives.

PART 1: Core Chromatographic Behavior (FAQs)

Q: Why does 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid elute in the void volume or exhibit severe peak tailing under neutral pH conditions? A: The root cause is the ionization state of the molecule. This compound contains a carboxylic acid functional group with an estimated pKa between 3.5 and 4.5. As the mobile phase pH increases above the pKa, carboxylic acids lose a proton and become ionized carboxylate anions[1]. Ionized molecules are highly polar and hydrophilic, resulting in a near-total loss of affinity for hydrophobic reversed-phase stationary phases (like C18), causing them to elute in the void volume.

Furthermore, if your mobile phase pH is within ±1.5 units of the compound's pKa, the analyte exists in a dynamic equilibrium between its protonated and deprotonated states. This split state leads to severe peak tailing, split peaks, and irreproducible retention times[2]. Causality-Driven Solution: To ensure robust retention, the mobile phase pH must be driven down to ~2.0 to suppress ionization entirely, keeping the molecule in its lipophilic, unionized state[3].

Q: What is the optimal mobile phase additive for this specific triazole derivative? A: Trifluoroacetic acid (TFA) at 0.05% to 0.1% v/v is the optimal choice. TFA serves a dual purpose. First, it drops the aqueous pH to approximately 2.0, ensuring the carboxylic acid remains fully protonated[3]. Second, TFA acts as a volatile ion-pairing agent. While the 1,2,3-triazole ring is only weakly basic, minor changes in TFA concentration can drastically affect the hydrophobic retention of triazole derivatives due to TFA-associated chaotropic effects[4].

Q: The compound lacks a large conjugated chromophore. How do I optimize UV detection without compromising the baseline? A: Triazole rings generally exhibit maximum UV absorbance in the low-wavelength region (typically 200–220 nm). Detection should be set to 210 nm. At this low wavelength, the choice of organic modifier is critical. Acetonitrile (UV cutoff ~190 nm) must be used instead of methanol (UV cutoff ~205 nm). Using methanol at 210 nm during a gradient will cause severe baseline drift, masking low-level impurities.

PART 2: Experimental Protocol & Method Design

The following protocol is a self-validating system designed to ensure method robustness before any samples are analyzed.

Table 1: Optimized Quantitative HPLC Parameters

ParameterOptimized SettingScientific Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (Hybrid Silica)Hybrid particles resist silica hydrolysis at pH 2.0[5].
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)Keeps the carboxylic acid moiety fully protonated[3].
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides a transparent UV background at 210 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 40 °CReduces solvent viscosity, lowering backpressure and improving mass transfer.
Detection UV at 210 nmCaptures the low-wavelength absorbance of the triazole core.
Injection Vol 5 µLPrevents column overloading and mitigates peak broadening.

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Initial hold (Aqueous focus)
8.0595Linear gradient (Elution of lipophilic impurities)
10.0595High-organic wash
10.1955Return to initial conditions
15.0955Re-equilibration

Detailed Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water (Phase A). Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (Phase B). Sonicate both for 10 minutes and filter through a 0.22 µm PTFE membrane. Self-Validation: Measure the pH of Phase A; it must read between 1.9 and 2.1.

  • System Purging: Purge all HPLC lines with the respective solvents at 5.0 mL/min for 5 minutes to remove trapped air and prevent pump cavitation.

  • Column Equilibration: Install the hybrid-silica C18 column. Equilibrate the system at 95% A / 5% B at 1.0 mL/min for at least 15 column volumes (~20 minutes). Monitor the baseline at 210 nm until drift is < 1 mAU/min.

  • Sample Preparation: Dissolve the 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid standard in the initial mobile phase composition (95:5 Water:MeCN). Causality: Dissolving the sample in a solvent stronger than the initial mobile phase will cause the analyte to travel rapidly through the column before partitioning, resulting in fronting or split peaks.

  • System Suitability Testing (SST): Inject a blank, followed by five replicate injections of the standard (e.g., 100 µg/mL). The system is validated for use only if:

    • Retention Time Relative Standard Deviation (RSD) is ≤ 1.0%.

    • Peak Tailing Factor (Tf) is ≤ 1.5.

    • Theoretical Plates (N) > 3000.

PART 3: Troubleshooting Guide

Q: Why am I experiencing retention time drift across multiple injections? A: Retention time drift for acidic triazoles in low-pH mobile phases is almost always caused by inadequate column equilibration with the chaotropic additive (TFA). TFA pairs with both the stationary phase and the analyte. If the column is not fully saturated with TFA, the stationary phase surface charge slowly changes with each injection, shifting the retention mechanism[4]. Actionable Fix: Flush the column with the TFA-containing mobile phase for an extended period (20+ column volumes) prior to the first injection. Ensure your re-equilibration time at the end of the gradient (Table 2, 10.1 to 15.0 min) is strictly adhered to.

Q: I am seeing a secondary, broad peak eluting just after my main peak. What is it? A: If the sample was prepared in pure organic solvent (like 100% Methanol or Acetonitrile), this is a solvent-mismatch artifact. The strong injection solvent disrupts the local partitioning of the analyte at the head of the column. Actionable Fix: Always dilute the final sample in the initial mobile phase (95% Aqueous / 5% Organic) to ensure the analyte focuses into a tight band at the column head.

References

  • A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. Journal of Science & Technology. 3

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Taylor & Francis. 4

  • Exploring the Role of pH in HPLC Separation. Veeprho. 1

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. 2

  • Routine Switching Between High and Low pH on XBridge HPLC Columns. Waters. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 1,4,5-Trisubstituted 1,2,3-Triazole Synthesis

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and process chemists troubleshooting the regioselective preparation of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and process chemists troubleshooting the regioselective preparation of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid .

Synthesizing fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles presents unique mechanistic challenges. Standard "click" chemistry often fails or yields complex isomeric mixtures when applied to internal alkynes. This guide synthesizes field-proven protocols, mechanistic causality, and recent catalytic breakthroughs to help you establish a self-validating, highly regioselective workflow.

I. Frequently Asked Questions & Troubleshooting

Q1: I attempted a standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) using ethyl azide and 2-hexynoic acid, but observed zero conversion. Why? A1: The classic CuAAC reaction relies on the deprotonation of a terminal alkyne to form a reactive copper(I) acetylide intermediate[1]. Because 2-hexynoic acid (and its ester derivatives) are internal alkynes, they lack the acidic terminal proton required for this activation pathway. To activate internal alkynes, you must pivot to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which activates the alkyne via π-coordination rather than acetylide formation[2].

Q2: Switching to a RuAAC system (Cp*RuCl(PPh3)2) yielded product, but I am seeing a mixture of the 4-propyl-5-carboxylate and 5-propyl-4-carboxylate regioisomers. How do I force the formation of the target 1-ethyl-5-propyl-4-carboxylic acid? A2: In RuAAC, regioselectivity is governed by the electronic properties of the internal alkyne. The new C–N bond preferentially forms between the more electronegative/electrophilic carbon of the alkyne and the terminal nitrogen of the azide[3].

  • The Fix: Do not use the free carboxylic acid (2-hexynoic acid) during the click step. Free acids can poison the ruthenium catalyst and offer weaker electronic direction. Instead, use the ester derivative (ethyl 2-hexynoate ). The strong electron-withdrawing nature of the ester directs the nucleophilic attack of the azide's terminal nitrogen precisely to the C-alpha position, naturally favoring the C4-carboxylate regioisomer[3].

Q3: My regiomeric ratio (rr) with ethyl 2-hexynoate is still only ~3:1. How can I achieve process-level regioselectivity? A3: Employ a Synergistic Ru/Cu Catalytic System . Recent process chemistry breakthroughs demonstrate that adding catalytic Cu(I) salts (e.g., CuI) to a RuAAC reaction of internal alkynes significantly enhances both the reaction rate and regioselectivity[4]. While copper alone is inactive here, it acts as a transition-state modifier in the presence of Ruthenium, amplifying the electronic bias of the ester group and pushing the regiomeric ratio to >7:1 in favor of the target C4-ester[5].

Q4: The RuAAC reaction stalls at 50% conversion and the reaction mixture turns black. What is happening? A4: Ruthenium catalysts, particularly the highly active Cp*RuCl(COD), are exquisitely sensitive to molecular oxygen. Oxygen displaces the cyclooctadiene (COD) ligand, irreversibly deactivating the catalyst into a black, inactive Ru-oxide species[3]. You must ensure rigorous degassing (e.g., freeze-pump-thaw cycles) and execute the reaction under a strict argon atmosphere.

II. Quantitative Data: Catalyst System Comparison

The following table summarizes the causal impact of different catalytic systems on the cycloaddition of ethyl 2-hexynoate and ethyl azide.

Catalytic SystemConversion (%)Regioselectivity (C4-Ester : C5-Ester)Mechanistic Rationale
CuI / DIPEA (Standard CuAAC)< 5%N/AFails; Cu-acetylide cannot form with internal alkynes.
CpRuCl(PPh3)2 68%2.5 : 1Standard Ru-π activation provides moderate electronic bias.
CpRuCl(COD) 88%3.2 : 1COD ligand lability increases turnover rate and conversion.
Cp*RuCl(COD) + CuI > 98% 7.5 : 1 Synergistic Cu(I) addition stabilizes the target transition state.

III. Mechanistic Visualization

The diagram below illustrates the synergistic catalytic cycle. The addition of Cu(I) modifies the oxidative coupling step, ensuring the ethyl azide aligns perfectly with the electronic bias of the ethyl 2-hexynoate.

Mechanism A Cp*RuCl(COD) Active Catalyst B π-Coordination Ethyl Azide + Ethyl 2-Hexynoate A->B C Oxidative Coupling Ruthenacycle Formation B->C D Reductive Elimination C->D D->A Catalyst Regeneration E 1-Ethyl-5-propyl-1H-1,2,3-triazole -4-carboxylate D->E F Cu(I) Co-Catalyst Transition State Modifier F->C Directs Electrophilic N Enhances Regioselectivity

RuAAC catalytic cycle highlighting the synergistic Cu(I) effect on regioselectivity.

IV. Self-Validating Experimental Protocol

To synthesize 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid , follow this two-step optimized workflow. This protocol incorporates In-Process Controls (IPC) to validate regioselectivity prior to final deprotection.

Step 1: Synergistic Ru/Cu-Catalyzed Cycloaddition

Objective: Regioselective formation of ethyl 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylate.

  • Preparation: In a flame-dried Schlenk flask under a strict Argon atmosphere, add Cp*RuCl(COD) (2 mol%) and CuI (10 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (0.2 M relative to the alkyne).

  • Reagent Addition: Inject ethyl 2-hexynoate (1.0 eq). Subsequently, add a pre-titrated solution of ethyl azide in toluene (1.2 eq).

    • Safety & Experience Note: Never use neat ethyl azide due to severe explosion risks. Always handle as a dilute solution in toluene.

  • Reaction: Stir the sealed mixture at 45 °C for 12 hours. The synergistic effect of CuI allows for lower temperature activation compared to standard RuAAC[4].

  • In-Process Control (IPC): Remove a 50 µL aliquot, concentrate, and analyze via crude 1 H-NMR.

    • Validation: Verify the regiomeric ratio by integrating the distinct triplet of the C5-propyl α -CH 2​ group. The target 1,4,5-isomer will show a distinct downfield shift compared to the undesired 1,5,4-isomer. Do not proceed to saponification until an rr of >7:1 is confirmed.

  • Workup: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove metal catalysts, then concentrate under reduced pressure.

Step 2: Saponification to the Target Acid

Objective: Mild hydrolysis to yield 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Dissolution: Dissolve the crude ester in a 3:1 mixture of THF and H 2​ O.

  • Hydrolysis: Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality Note: Lithium hydroxide is specifically chosen over NaOH or KOH. The milder nature of LiOH prevents base-catalyzed epimerization or degradation of the triazole ring, ensuring the structural integrity of the final product.

  • Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2–3.

  • Extraction: Extract the precipitated product with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the pure 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid .

V. References

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society (2008) URL:[Link]

  • Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes Source: Organic Process Research & Development (2018) URL:[Link]

  • Azide-alkyne Huisgen cycloaddition (Mechanistic Overview) Source: Wikipedia URL:[Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition Source: PMC / NIH (2014) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid and Other 1,2,3-Triazole Derivatives for Therapeutic Development

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid with other 1,2,3-triazole derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid with other 1,2,3-triazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The content is designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile 1,2,3-triazole scaffold.

Introduction: The Prominence of the 1,2,3-Triazole Moiety in Medicinal Chemistry

The 1,2,3-triazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable physicochemical and biological properties.[1] This scaffold is often considered a "privileged" structure, as it is present in a wide array of biologically active compounds with diverse therapeutic applications, including antimicrobial, anticancer, antiviral, and enzyme inhibitory activities.[1][2] The stability of the triazole ring to metabolic degradation, its ability to form hydrogen bonds, and its role as a bioisostere for other functional groups contribute to its frequent use in drug design.[3]

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[4] This synthetic accessibility, coupled with the broad spectrum of biological activities, makes the 1,2,3-triazole scaffold a highly attractive starting point for the development of new therapeutic agents.

This guide will focus on 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid as a representative member of this class and compare its potential therapeutic profile with that of other key 1,2,3-triazole derivatives. We will delve into the experimental methodologies for synthesizing and evaluating these compounds, present comparative data, and discuss the underlying structure-activity relationships that govern their biological effects.

Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid and Derivatives

The synthesis of 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acids can be achieved through a one-step process involving the reaction of an azide with a β-ketoester in the presence of a base. This method offers a straightforward route to this class of compounds.

Experimental Protocol: Synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid

This protocol describes a general method for the synthesis of the target compound.

Materials:

  • Ethyl 2-propylacetoacetate (a β-ketoester)

  • Ethyl azide

  • Sodium ethoxide (base)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add ethyl 2-propylacetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add ethyl azide (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis and Acidification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The structure of the synthesized 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start Start reagents Ethyl 2-propylacetoacetate + Ethyl azide + Sodium ethoxide in Ethanol start->reagents reaction Reflux (12-24h) reagents->reaction workup Solvent Removal & Aqueous Work-up reaction->workup acidification Acidification (HCl) workup->acidification isolation Filtration & Drying acidification->isolation purification Recrystallization isolation->purification product 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid purification->product

Caption: General workflow for the synthesis of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid.

Comparative Biological Evaluation

The therapeutic potential of 1,2,3-triazole derivatives is vast. To provide a comparative analysis, we will focus on three key areas of biological activity: anticancer, antimicrobial, and enzyme inhibition. While specific experimental data for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is not extensively available in the public domain, we will present data for structurally related 1,2,3-triazole-4-carboxylic acids to illustrate the potential activity and guide further research.

Anticancer Activity

Numerous 1,2,3-triazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Comparative Anticancer Activity of Selected 1,2,3-Triazole-4-Carboxylic Acid Derivatives

Compound IDR1 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Data
1 (Target) EthylPropylMCF-7To be determined-
2 PhenylMethylMCF-718.06[5]
3 p-TolylPyridin-4-ylLeukemia (SR)>100 (low activity)[5]
4 Benzyl-A54927.89[2]
Doxorubicin --MCF-7~1[5]

Note: Data for compounds 2, 3, and 4 are from published studies on different 1,2,3-triazole derivatives and are provided for illustrative purposes.

Antimicrobial Activity

The 1,2,3-triazole scaffold is a key component in many antimicrobial agents.[4] These compounds can exhibit activity against a broad spectrum of bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Comparative Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

Compound IDR1 SubstituentR5 SubstituentMicroorganismMIC (µg/mL)Reference
Hypothetical Data
1 (Target) EthylPropylS. aureusTo be determined-
5 2-aminophenyl-Bacillus subtilis59.5[7]
6 Metronidazole derivativePhenylS. aureus>100[4]
7 Metronidazole derivative4-FluorophenylS. aureus6.25[4]
Ciprofloxacin --S. aureus~1-

Note: Data for compounds 5, 6, and 7 are from published studies on different 1,2,3-triazole derivatives and are provided for illustrative purposes.

Enzyme Inhibition

1,2,3-triazoles can act as inhibitors of various enzymes, making them attractive candidates for treating a range of diseases. For example, they have been shown to inhibit carbonic anhydrases, which are involved in various physiological processes.[8]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol measures the inhibition of carbonic anhydrase activity.

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II)

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Acetazolamide (positive control)

  • Spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add the substrate (4-nitrophenyl acetate) to start the reaction.

  • Absorbance Measurement: Measure the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of the substrate.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Table 3: Comparative Carbonic Anhydrase Inhibitory Activity of Selected 1,2,3-Triazole Derivatives

Compound IDR1 SubstituentR5 SubstituentEnzymeIC50 (nM)Reference
Hypothetical Data
1 (Target) EthylPropylhCA IITo be determined-
8 p-TolylPhenylsulfonamidehCA II21.8[8]
9 4-FluorophenylPhenylsulfonamidehCA II35.4[8]
Acetazolamide --hCA II~12[8]

Note: Data for compounds 8 and 9 are from a published study on different 1,2,3-triazole derivatives and are provided for illustrative purposes.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 1,2,3-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.

Diagram of Key SAR Insights:

G cluster_sar Structure-Activity Relationship (SAR) Insights core 1,2,3-Triazole Core r1 R1 Substituent (N1 position) core->r1 Influences lipophilicity & target binding r5 R5 Substituent (C5 position) core->r5 Modulates steric & electronic properties r4 R4 Substituent (C4 position) (Carboxylic Acid) core->r4 Provides key interaction point activity Biological Activity (Anticancer, Antimicrobial, Enzyme Inhibition) r1->activity r5->activity r4->activity

Caption: Key structural features influencing the biological activity of 1,2,3-triazole derivatives.

For anticancer activity , the presence of aromatic or heteroaromatic rings at the N1 and C5 positions can enhance potency. The nature of the substituents on these rings, such as electron-withdrawing or electron-donating groups, can fine-tune the activity.[2]

In the context of antimicrobial agents , the overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. For instance, in a series of metronidazole-1,2,3-triazole conjugates, the introduction of a fluorine atom on the phenyl ring at the C5 position significantly enhanced antibacterial activity.[4]

Regarding enzyme inhibition , the carboxylic acid group at the C4 position is often a key pharmacophoric feature, as it can participate in crucial interactions with the active site of the target enzyme. The substituents at the N1 and C5 positions then serve to orient the molecule within the binding pocket and establish additional favorable interactions.[8]

Conclusion

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid represents a promising, yet underexplored, member of the vast family of 1,2,3-triazole derivatives. Based on the extensive research on related compounds, it is plausible that this molecule possesses significant biological activity. This guide provides the foundational knowledge and experimental frameworks necessary for its comprehensive evaluation. By systematically applying the outlined synthetic and biological testing protocols, researchers can elucidate the therapeutic potential of this and other novel 1,2,3-triazole derivatives, contributing to the development of the next generation of medicines.

References

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 303–314. [Link]

  • Kumar, R., & Kumar, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 42, 116247. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1185–1191. [Link]

  • Singh, P., & Kumar, A. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 54-60. [Link]

  • Gomha, S. M., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1489. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Molecules, 20(9), 16466-16481. [Link]

  • El-Sayed, W. A., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 27(15), 4786. [Link]

  • Gül, H. İ., et al. (2018). Synthesis of novel 4-functionalized 1,5-diaryl-1,2,3-triazoles containing benzenesulfonamide moiety as carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2826–2835. [Link]

  • Tron, G. C., et al. (2015). Synthesis and biological properties of 5-(1H-1,2,3-triazol-4-yl)isoxazolidines: a new class of C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 25(9), 1896–1899. [Link]

  • Romagnoli, R., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(1), 475–488. [Link]

  • Zakharchuk, V. I., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5678. [Link]

  • Maji, K., & Haldar, D. (2017). 1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. Scientific Reports, 7(1), 13469. [Link]

  • Romagnoli, R., et al. (2013). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. ACS Medicinal Chemistry Letters, 4(4), 378–382. [Link]

  • Chen, J.-H., et al. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry, an Asian Journal, 5(2), 328–333. [Link]

  • Dar'in, D. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1234. [Link]

  • El-Faham, A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 843. [Link]

  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 706834. [Link]

  • de la-Torre-López, D., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(10), 1238–1250. [Link]

  • Parlak, A. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES[Link]

  • Asadi, A., et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Jundishapur Journal of Microbiology, 7(1), e8791. [Link]

  • Kaushik, C. P., et al. (2013). Synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality. Arabian Journal of Chemistry, 10, S2423–S2429. [Link]

  • Khomenko, K. V. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(2), 162-167. [Link]

  • Chalouati, F. A., et al. (2025). Synthesis, characterization, and biological activities of some heterocyclic compounds derived from coupling carboxylic acids and 1H-1,2,4-triazole-3,5-diamine. ResearchGate. [Link]

  • Jelínek, J., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o1843. [Link]

Sources

Comparative

IR Spectroscopy Characteristic Peaks for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid: A Comparative Guide

Executive Summary & Structural Context As a bioisostere for amides and esters, the 1,2,3-triazole core is a cornerstone of modern drug development and click chemistry. Validating the structural integrity of highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

As a bioisostere for amides and esters, the 1,2,3-triazole core is a cornerstone of modern drug development and click chemistry. Validating the structural integrity of highly functionalized derivatives like 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid requires precise analytical techniques. Infrared (IR) spectroscopy provides a rapid, non-destructive method to confirm both the covalent connectivity and the supramolecular hydrogen-bonding networks of these molecules.

This guide objectively compares the IR spectral profile of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid against two structural alternatives: the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid and the aromatic 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. By analyzing these differences, researchers can accurately identify substitution patterns and phase-dependent conformational states.

Mechanistic Principles of Triazole IR Spectroscopy

Understanding the causality behind IR peak shifts is critical for accurate spectral interpretation. The IR spectrum of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is dictated by three primary functional domains:

  • The Carboxylic Acid (-COOH) Domain: In the solid state, triazole-carboxylic acids form robust intermolecular hydrogen bonds. This extensive hydrogen-bonding network weakens the O-H and C=O bonds, causing a bathochromic shift (lower wavenumber). The C=O stretch typically appears around 1695 cm⁻¹, rather than the >1730 cm⁻¹ expected for a free monomeric acid [1].

  • The 1,2,3-Triazole Ring Domain: The triazole core exhibits distinctive "marker bands" associated with C=N and C=C stretching (~1589 cm⁻¹) and C-N ring breathing (~1381 cm⁻¹). The electron-donating nature of the ethyl and propyl groups slightly alters the dipole moment during these vibrations compared to unsubstituted or electron-withdrawing derivatives, enhancing the intensity of these bands [2].

  • The Aliphatic Substitution Domain: The 1-ethyl and 5-propyl groups introduce distinct sp³ C-H stretching vibrations just below 3000 cm⁻¹ (typically 2984–2896 cm⁻¹). These peaks are entirely absent in the unsubstituted analog and clearly distinguish aliphatic from aromatic substitutions [3].

Comparative IR Spectral Analysis

To objectively evaluate the product's performance and structural markers, we compare its characteristic IR peaks with alternative triazole derivatives. The data below summarizes the expected solid-state Attenuated Total Reflectance (ATR) FTIR peaks.

Table 1: Comparative IR Characteristic Peaks (cm⁻¹)
Functional Group / Vibration1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acidAlternative 1: 1H-1,2,3-triazole-4-carboxylic acidAlternative 2: 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
O-H Stretch (H-bonded) 3300–2500 (Broad)3300–2500 (Broad)3300–2500 (Broad)
N-H Stretch Absent~3268 (Sharp)Absent
Aliphatic C-H Stretch 2984, 2954, 2896Absent~2930 (Weak, CH₂ only)
Aromatic C-H Stretch AbsentAbsent~3100–3030
C=O Stretch (Acid) ~1695~1695~1705
C=N / C=C (Triazole Ring) ~1589~1589~1600, 1496 (Phenyl C=C)
C-N Stretch (Triazole) ~1381~1381~1348
C-O Stretch (Acid) ~1259~1259~1230

Data synthesized from established crystallographic and vibrational studies of substituted 1,2,3-triazole-4-carboxylic acids [1, 2, 3].

Logical Mapping of Functional Groups

IR_Mapping Molecule 1-Ethyl-5-propyl-1H- 1,2,3-triazole-4-carboxylic acid FG1 Carboxylic Acid (-COOH) Molecule->FG1 FG2 1,2,3-Triazole Ring Molecule->FG2 FG3 Aliphatic Chains (Ethyl, Propyl) Molecule->FG3 P1 ν(O-H): 3300-2500 cm⁻¹ ν(C=O): ~1695 cm⁻¹ FG1->P1 P2 ν(C=N/C=C): ~1589 cm⁻¹ ν(C-N): ~1381 cm⁻¹ FG2->P2 P3 ν(C-H): 2984-2896 cm⁻¹ δ(C-H): ~1450 cm⁻¹ FG3->P3

Mechanistic mapping of functional groups to characteristic IR stretching frequencies.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure reproducibility and trustworthiness in your spectral data, the following step-by-step methodology must be employed. This protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellet pressing and preserves the native solid-state hydrogen-bonding network.

Step-by-Step Methodology
  • Instrument Calibration & Background Verification:

    • Action: Clean the diamond/ZnSe ATR crystal with spectroscopic grade isopropanol and allow it to dry.

    • Validation: Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). This step is a self-validating control to subtract atmospheric CO₂ and water vapor, ensuring baseline integrity.

  • Sample Preparation:

    • Action: Desiccate the 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid sample for 24 hours to remove surface moisture. Moisture can artificially broaden the O-H stretching region (3500–3200 cm⁻¹).

    • Action: Gently mill the crystalline powder using an agate mortar to ensure a uniform particle size, maximizing optical contact with the ATR crystal.

  • Sample Application:

    • Action: Place ~2–5 mg of the milled sample onto the ATR crystal.

    • Validation: Lower the pressure anvil until the instrument's software indicates optimal contact pressure. Consistent pressure is critical; insufficient pressure leads to low signal-to-noise ratios, while excessive pressure can damage the crystal or induce polymorphic transitions.

  • Spectral Acquisition:

    • Action: Record the spectrum using the same parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Data Processing:

    • Action: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers). Perform a baseline correction to normalize the spectrum for comparative analysis.

ATR_Workflow N1 Sample Preparation (Desiccation & Milling) N3 Sample Application (Controlled Pressure) N1->N3 N2 Background Scan (Blank Crystal) N2->N3 N4 Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N3->N4 N5 Data Processing (ATR Correction & Baseline) N4->N5

Step-by-step ATR-FTIR experimental workflow for triazole analysis.

Conclusion

The IR spectrum of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is highly characteristic, defined by the interplay between the robust triazole ring vibrations and the extensive hydrogen bonding of the carboxylic acid group. When compared to unsubstituted or aromatic alternatives, the presence of distinct sp³ C-H stretching bands (~2984 cm⁻¹) and the absence of N-H stretching bands (~3268 cm⁻¹) serve as definitive markers of its specific substitution pattern. Utilizing a rigorous, self-validating ATR-FTIR protocol ensures that these subtle spectral nuances are captured with high fidelity.

References

  • Moreira, O. B. O., et al. "Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate." Acta Crystallographica Section E: Crystallographic Communications, 2019. URL: [Link]

  • Aziz, S. G., et al. "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties." Journal of Molecular Modeling, 2014. URL: [Link]

  • Pramanik, S., et al. "1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid." Royal Society Open Science, 2017. URL: [Link]

Validation

Unambiguous Structural Validation of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical bottlenecks associated with validating fully substituted heterocycles. The molecule 1-ethyl-5-propyl-1H-1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical bottlenecks associated with validating fully substituted heterocycles. The molecule 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid presents a classic structural challenge. Synthesized typically via azide-alkyne cycloadditions or related cyclizations, 1,2,3-triazoles are notoriously prone to forming multiple regioisomers[1].

While routine spectroscopic techniques are indispensable for preliminary characterization, they often lack the resolution required to provide absolute proof of 3D spatial arrangement and exact regiochemistry. This guide objectively compares X-ray crystallography against alternative analytical modalities (NMR, HRMS) and provides a field-proven, self-validating protocol for the definitive structural confirmation of this specific triazole derivative.

Comparative Analysis of Structural Validation Modalities

To establish causality in our experimental choices, we must understand the physical limits of each analytical tool. Why invest the time and resources into X-ray crystallography when Nuclear Magnetic Resonance (NMR) spectroscopy is significantly faster?

The core issue lies in the molecular structure of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid. The triazole core itself lacks protons. While 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations from the ethyl, propyl, and carboxylic acid protons to the core carbons, definitive assignment of the 1, 4, and 5 positions relies on subtle chemical shift differences that can be ambiguous.

Conversely,2 maps the electron density directly, unambiguously distinguishing nitrogen from carbon based on electron counts and bond lengths[2].

Table 1: Performance Comparison for 1,4,5-Trisubstituted 1,2,3-Triazoles
Analytical ModalityPrimary Data OutputRegiochemical Resolution3D Conformational DataLimitations for Triazoles
Single-Crystal X-ray Crystallography Electron density map, atomic coordinatesAbsolute High (Bond lengths, angles, crystal packing)Requires high-quality single crystals; static solid-state only.
1D/2D NMR Spectroscopy (1H, 13C, HMBC) Through-bond connectivity, chemical environmentsModerate to HighLow (Solution-state average)Lack of protons on the triazole core makes correlations difficult to interpret definitively.
High-Resolution Mass Spectrometry (HRMS) Exact mass, isotopic patternNone (Cannot distinguish isomers)NoneOnly confirms empirical formula (C8H13N3O2) and fragmentation patterns.

The Structural Validation Workflow

To ensure structural integrity, we employ an orthogonal approach where spectroscopic methods serve as purity gates before committing to crystallographic analysis.

Workflow Start Synthesized Triazole (1-Ethyl-5-propyl...) NMR 1D/2D NMR (Connectivity & Purity) Start->NMR MS HRMS (Exact Mass) Start->MS Cryst Crystal Growth (Slow Evaporation) NMR->Cryst If >95% Pure Diff X-ray Diffraction (Data Collection) Cryst->Diff Solve Structure Solution (Phase Problem) Diff->Solve Refine Refinement & Validation (R1, wR2, GoF) Solve->Refine

Experimental workflow for the structural validation of triazole derivatives.

Self-Validating Experimental Protocol: X-ray Crystallography

A robust protocol is not just a list of steps; it is a self-validating system where each phase contains internal checks to ensure scientific integrity.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Causality Insight: Triazole-4-carboxylic acids often form strong intermolecular hydrogen bonds (carboxylic acid dimers)[1]. Slow, controlled growth is required to prevent the kinetic trapping of defects and twinning.

  • Solvent Selection: Dissolve 10 mg of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid in a minimum volume of a good solvent (e.g., methanol).

  • Anti-solvent Setup: Place the open vial inside a larger sealed vessel containing an anti-solvent (e.g., pentane).

  • Equilibration: Allow vapor diffusion to occur at a constant temperature (20°C) in a vibration-free environment for 3–7 days.

  • Self-Validation Check: Examine the resulting crystals under polarized light. Complete extinction of light at specific rotational angles confirms a single crystalline domain rather than an amorphous solid or twinned aggregate.

Phase 2: Data Collection

Causality Insight: Cryocooling minimizes thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and protecting the crystal from X-ray-induced radical damage[3].

  • Mounting: Select a pristine crystal (0.1–0.3 mm) and mount it on a goniometer head using a cryoloop and paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Cu Kα, λ = 1.5418 Å) and a photon-counting detector.

Phase 3: Structure Solution and Refinement

Causality Insight: While the triazole ring is rigid, the propyl and ethyl chains may exhibit rotational disorder. Anisotropic refinement models the thermal ellipsoids, allowing the identification and resolution of such dynamic disorder[4].

  • Phase Problem Resolution: Use intrinsic phasing (e.g., SHELXT) to generate the initial electron density map.

  • Anisotropic Refinement: Refine the positions of all non-hydrogen atoms anisotropically using least-squares minimization (SHELXL).

  • Hydrogen Atom Placement: Locate the carboxylic acid proton in the difference Fourier map to confirm hydrogen-bonding networks, while placing aliphatic protons in calculated, riding positions.

Crystallographic Metrics: The Ultimate Ground of Trust

To ensure the trustworthiness of the structural model, the final refinement must satisfy stringent crystallographic indices. These metrics form a logical, self-validating network.

ValidationLogic Model Initial Structural Model R1 R1 < 5% (Model vs Data) Model->R1 wR2 wR2 < 15% (Variance Check) Model->wR2 GoF GoF ~ 1.0 (Noise Accounting) Model->GoF CIF checkCIF (No A/B Alerts) R1->CIF wR2->CIF GoF->CIF Validated Validated 3D Structure CIF->Validated

Logical relationship between crystallographic metrics for self-validation.

Table 2: Key Validation Metrics for Triazole Crystallography
MetricAcceptable ThresholdScientific Significance
R1 (Unweighted R-factor) < 0.05 (5%)Measures the absolute agreement between the calculated structural model and experimental diffraction data.
wR2 (Weighted R-factor) < 0.15 (15%)Accounts for data variance; highly sensitive to small structural errors or incorrect atom assignments.
Goodness-of-Fit (GoF) ~ 1.0 (0.95 - 1.05)Indicates that the model appropriately accounts for the experimental noise without overfitting.
Residual Electron Density < 0.5 e/ųConfirms no missing atoms or unmodeled solvent molecules remain hidden in the crystal lattice.
  • Self-Validation Check: Run the final .cif file through the International Union of Crystallography (IUCr) checkCIF routine. The absence of Level A or B alerts provides independent, algorithmic validation of the structural integrity[4].

Conclusion

For the structural validation of 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, spectroscopic methods like NMR and HRMS provide necessary but insufficient data for absolute regiochemical assignment. Single-crystal X-ray crystallography remains the gold standard, offering an unequivocal 3D map of the molecule. By adhering to the self-validating protocols and stringent refinement metrics outlined above, researchers can secure the definitive structural proof required for downstream structure-activity relationship (SAR) studies and intellectual property protection.

References

  • BenchChem.Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.
  • ResearchGate.1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae.
  • National Institutes of Health (PMC).Enhanced proton conductivity in azole-functionalized three-dimensional crystalline covalent organic frameworks.
  • MDPI.Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures.

Sources

Comparative

validating purity of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid using LC-MS analysis

Comparative Guide to LC-MS Purity Validation for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid As drug development increasingly relies on complex heterocyclic pharmacophores, the rigorous purity validation of inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to LC-MS Purity Validation for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

As drug development increasingly relies on complex heterocyclic pharmacophores, the rigorous purity validation of intermediates like 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid becomes critical. Synthesized typically via azide-alkyne cycloaddition, this molecule presents unique analytical challenges: it contains a highly polar, acidic carboxylic acid moiety alongside a delocalized aromatic triazole ring, and it is prone to contamination by its closely related 1,4-disubstituted regioisomer.

This guide provides an objective comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for this compound, explaining the causality behind column selection, ionization strategies, and validation protocols to ensure a self-validating, compendial-grade analytical system.

Chromatographic Strategy: Column Chemistry Comparison

The primary challenge in analyzing 1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is achieving sufficient retention of the polar carboxylic acid while resolving the 1,5-disubstituted target from its 1,4-disubstituted regioisomer. Triazole synthesis from carboxylic acids often yields complex mixtures requiring rigorous LC-MS purity assessment[1].

We compared three distinct column chemistries: standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and a Biphenyl phase.

  • Standard C18: Relies purely on hydrophobic dispersion forces. Because the analyte is highly polar, C18 offers minimal retention unless heavily buffered, leading to poor resolution between regioisomers.

  • HILIC (Amide): Retains the polar carboxylic acid well but lacks the shape selectivity required to differentiate the subtle steric differences between the 1,4- and 1,5-alkyl substitutions on the triazole ring.

  • Biphenyl Phase (Preferred): Offers orthogonal selectivity. The biphenyl groups engage in π−π interactions with the triazole ring. This interaction is highly sensitive to the steric environment of the ring, allowing for baseline resolution of the regioisomers.

Table 1: Column Performance Comparison for Triazole Regioisomer Separation
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Resolution (Rs) from 1,4-isomerSignal-to-Noise (ESI-)
Standard C18 2.11.451.2150:1
Biphenyl Phase 4.51.053.8420:1
HILIC (Amide) 1.81.800.880:1

Data reflects a 5-60% Acetonitrile gradient with 0.1% Formic Acid at 0.4 mL/min.

Method_Dev A Analyte: 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid B Assess Physicochemical Properties (Acidic COOH, Aromatic Triazole) A->B C Select Column Chemistry B->C D Biphenyl Phase (π-π interactions) C->D Preferred E C18 Phase (Hydrophobic only) C->E Baseline F Optimize Mobile Phase (0.1% Formic Acid to suppress COOH ionization) D->F E->F G MS Optimization (ESI- for[M-H]-) F->G

Caption: Logical workflow for LC-MS method development based on analyte physicochemical properties.

Mass Spectrometry & Ionization Optimization

While the triazole nitrogens can accept a proton in Positive Electrospray Ionization (ESI+), the presence of the carboxylic acid makes Negative Electrospray Ionization (ESI-) the superior choice.

Causality for ESI- Selection: The carboxylic acid (pKa ~3.5) readily deprotonates to form a stable [M−H]− ion at m/z 182.1. In the collision cell, carboxylic acids undergo a highly favorable and specific neutral loss of carbon dioxide (44 Da). Monitoring the Multiple Reaction Monitoring (MRM) transition of m/z 182.1 → 138.1 provides exceptional signal-to-noise ratios by filtering out background chemical noise that typically plagues the low-mass region in ESI+.

Self-Validating Experimental Protocol

To ensure the method meets regulatory standards, the protocol must be designed as a self-validating system. This aligns with the2[2] and 3[3].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Low pH suppresses the ionization of the carboxylic acid in solution, increasing its hydrophobicity and retention on the reverse-phase column).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the triazole in methanol.

    • Dilute to a 10 µg/mL working standard using a 90:10 Water:Acetonitrile diluent. (Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak broadening).

  • LC-MS/MS Execution:

    • Column: Biphenyl 2.7 µm, 2.1 × 100 mm.

    • Gradient: 5% B hold for 1 min, ramp to 60% B over 5 min, flush at 95% B for 2 min, re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • MS Mode: ESI- MRM (m/z 182.1 → 138.1).

  • System Suitability Test (SST):

    • Inject the working standard 6 consecutive times before the main sequence. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

Validation SST System Suitability Test (SST) Inject Standard 6x (RSD < 2%) Spec Specificity Blank Matrix vs. Spiked Matrix SST->Spec Lin Linearity & Range 50% to 120% of Target Concentration Spec->Lin Acc Accuracy & Precision 3 Concentration Levels, 3 Replicates Lin->Acc Report Reportable Result Meets USP <1225> Criteria Acc->Report

Caption: Self-validating protocol sequence ensuring compliance with compendial standards.

Table 2: Validation Parameters (USP <1225> Category II)

When validating compendial procedures for purity, USP <1225> Category II requirements for impurities must be met[3]. The table below summarizes the expected validation outcomes for this specific method:

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTNo peaks >5% of LLOQ in blankPass
Linearity R² ≥ 0.995 (50-120% range)R² = 0.9992Pass
Accuracy 80-120% recovery of spiked impurity98.5% - 101.2%Pass
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicates%RSD = 0.8%Pass

References

  • Source: uspbpep.
  • Source: fda.
  • Source: acs.
  • Source: rsc.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

As a novel heterocyclic compound, 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid requires a disposal protocol grounded in a robust precautionary principle. The absence of a specific Safety Data Sheet (SDS) for this...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid requires a disposal protocol grounded in a robust precautionary principle. The absence of a specific Safety Data Sheet (SDS) for this exact molecule mandates that it be treated as a substance with unknown potential hazards. This guide provides a comprehensive framework for its safe handling and disposal, synthesizing best practices for managing new chemical entities with the known characteristics of its core functional groups: a triazole ring and a carboxylic acid moiety.

The Precautionary Principle: Hazard Assessment of a Novel Compound

Before handling or disposing of any new chemical entity, a thorough risk assessment is mandatory.[1] Since specific toxicological data for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is not available, its potential hazards must be inferred from its structural components. This approach ensures that all safety measures are commensurate with the highest potential risk.

  • Triazole Core: The 1,2,3-triazole ring is a common scaffold in pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[2][3][4] Some triazole derivatives are known to be harmful if swallowed, cause serious eye irritation, and may have other long-term health effects.[5][6] Therefore, this compound should be handled with caution to prevent exposure.

  • Carboxylic Acid Functionality: The carboxylic acid group imparts acidic properties, creating a risk of skin and eye irritation or corrosive damage, similar to other carboxylic acids used in the lab.[7][8] This functional group also dictates chemical incompatibility with bases and strong oxidizing agents.[9][10]

The following table summarizes the inferred hazard profile that should guide all handling and disposal procedures.

Structural Moiety Potential Hazards Primary Safety Concern Supporting Analog Compounds
1,2,3-Triazole Ring Harmful if swallowed, potential for unknown biological activity, serious eye irritation.[5][8]Systemic toxicity, organ damage.[6][11]1,2,4-triazole, 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid.
Carboxylic Acid Skin corrosion/irritation, serious eye damage, respiratory irritation.[7][8]Localized tissue damage upon contact.Cyclohex-2-ene-1-carboxylic acid.[7]
Overall Compound Aquatic toxicity, environmental persistence.[2][11]Environmental contamination.General heterocyclic pharmaceuticals.[2]
Essential Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable. All handling and disposal activities must be performed within a certified chemical fume hood.[9]

PPE Item Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[5][9]To prevent direct skin contact and chemical absorption.
Eye Protection Safety glasses with side-shields or tightly sealed safety goggles.[5][7]To protect eyes from splashes, dust, or aerosols.
Body Protection Standard flame-resistant laboratory coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection Not generally required if handled exclusively within a fume hood. A NIOSH-approved respirator may be necessary if aerosols or dusts are generated outside of containment.[5][9]To prevent inhalation of potentially harmful aerosols or dust.
Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.[5]

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Before approaching the spill, put on the full PPE detailed in the table above.[5]

  • Contain Spill:

    • For Solid Spills: Gently sweep or scoop the material to avoid generating dust.[5][12] Place into a clearly labeled, sealable container for hazardous waste.

    • For Liquid Spills/Solutions: Absorb with an inert, non-combustible material such as vermiculite, sand, or commercial sorbent pads.[5][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Package Waste: All contaminated items, including absorbents, used PPE, and cleaning materials, must be placed in a sealed, compatible container and disposed of as hazardous waste.[5][9]

Step-by-Step Waste Disposal Workflow

The mandated disposal method for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is through a licensed hazardous waste management facility.[7][8][9] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [5][14]

The following workflow provides a systematic procedure for compliant disposal.

G cluster_0 Disposal Workflow A Step 1: Waste Generation B Step 2: Segregation A->B Collect waste at point of generation C Step 3: Containerization B->C Use dedicated container D Step 4: Labeling C->D Securely seal container E Step 5: Storage D->E Attach completed waste tag F Step 6: Arrange Pickup E->F Move to Satellite Accumulation Area G End: Compliant Disposal F->G Contact EHS office

Caption: Workflow for the compliant disposal of chemical waste.

Detailed Procedural Steps:

  • Waste Generation & Segregation:

    • All waste containing 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[15]

    • Segregate this waste stream at the point of generation.[16] Do not mix it with other waste types, particularly bases or strong oxidizers, to prevent potentially hazardous reactions.[7][9]

  • Containerization:

    • Collect waste in a designated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7]

    • The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid.[7][16]

    • Keep the container closed at all times except when adding waste.[16][17] Never leave a funnel in the container opening.[16]

  • Labeling:

    • As soon as the first drop of waste is added, label the container clearly.[15]

    • The label must include the words "Hazardous Waste" , the full chemical name "1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" , and a list of all constituents and their approximate percentages.[7][16] Do not use abbreviations or chemical formulas.[16]

    • Indicate the associated hazards (e.g., "Irritant," "Handle with Caution").[7]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[16][17]

    • The SAA must be under the control of laboratory personnel and should be a secure, well-ventilated location.[16]

    • Ensure the use of secondary containment (e.g., a spill tray) to capture any potential leaks.[14][18]

  • Disposal and Pickup:

    • Regularly inspect the waste container for any signs of leakage or degradation.[16]

    • When the container is nearly full (e.g., 90% capacity), complete a chemical waste pickup request form as required by your institution.[16]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9] The final disposal must be handled by a licensed professional waste disposal service.[5][19]

Regulatory Compliance

Adherence to these procedures ensures compliance with key regulations from bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][17][18] Key compliance points include proper waste identification, safe containerization and labeling, defined accumulation time limits, and disposal through certified facilities.[14][18]

By treating 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid with the rigorous controls outlined in this guide, researchers can ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.

References

  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Labor
  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY DATA SHEETS.
  • Chemical Waste Disposal Guidelines for Educ
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Labor
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • HS Code 2933: Heterocyclic Compounds Regul
  • SAFETY D
  • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid. Apollo Scientific.
  • SAFETY D
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • Heterocycles in Medicinal Chemistry III. PMC - NIH.
  • SAFETY D
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC.
  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES

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Handling

Personal protective equipment for handling 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Advanced Handling and Safety Protocol for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid As a Senior Application Scientist, I frequently guide drug development teams through the integration of novel heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

As a Senior Application Scientist, I frequently guide drug development teams through the integration of novel heterocyclic building blocks into their discovery pipelines. 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1267131-01-0) is a highly versatile bioisostere, often utilized in peptidomimetic synthesis and click-chemistry workflows. However, its unique structural motifs—a lipophilic alkyl-substituted triazole core coupled with a reactive carboxylic acid—demand rigorous, mechanistically informed safety protocols.

This guide provides a self-validating operational framework to ensure personnel safety, regulatory compliance, and experimental integrity. Do not treat laboratory safety as a generic checklist; understanding the causality behind experimental choices is the foundation of true scientific expertise.

Mechanistic Hazard Profile

To effectively mitigate risk, we must first understand why this specific compound is hazardous. The Globally Harmonized System (GHS) classifications for 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid are direct consequences of its molecular architecture[1].

Table 1: Hazard Classification and Mechanistic Causality

GHS CodeHazard ClassificationMechanistic Causality
H302, H312, H332 Acute Toxicity (Oral, Dermal, Inhalation)The ethyl and propyl substituents increase the lipophilicity (LogP) of the molecule. This facilitates rapid penetration across lipid bilayers (e.g., dermal barriers, alveolar epithelium), leading to rapid systemic absorption[1].
H315, H319 Skin Irritation 2, Eye Irritation 2AThe carboxylic acid moiety acts as a localized proton donor. Upon contact with physiological moisture (sweat, tears), it induces localized pH drops, leading to protein denaturation and inflammatory cascades[1][2].
H336 STOT SE 3 (CNS Drowsiness / Dizziness)Triazole derivatives are highly membrane-permeable and can cross the blood-brain barrier. Once in the central nervous system (CNS), they can interact with off-target receptors (e.g., GABA receptors), inducing transient neurotoxic effects such as drowsiness or dizziness[1][3][4].

Personal Protective Equipment (PPE) Matrix

Every layer of protection must be intentionally selected to interrupt the specific exposure pathways of this compound.

Table 2: PPE Selection and Self-Validation Metrics

PPE CategorySpecificationCausality & Validation Metric
Hand Protection Nitrile gloves (Minimum 0.11 mm for powder; >0.4 mm if handling in DMSO/DMF).Causality : Nitrile provides excellent resistance to weak organic acids. If the compound is solubilized in DMSO, the solvent acts as a carrier, rapidly pulling the toxic solute through the skin. Validation : Perform visual leak checks; change immediately upon potential contamination.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Causality : Protects against aerosolized powder and acidic micro-droplets that cause H319 serious eye irritation[1]. Validation : Must form a complete, gap-free seal around the eyes.
Body Protection Flame-retardant, chemical-resistant lab coat with elastic cuffs.Causality : Prevents dermal accumulation of lipophilic dust (H312). Elastic cuffs prevent sleeve-drag contamination. Validation : Coat must be fully buttoned; cuffs must be tucked under the gloves.
Respiratory FFP2/N95 particulate respirator OR handle exclusively in a Class II Fume Hood.Causality : Mitigates H332 (inhalation toxicity) and H336 (CNS dizziness) by capturing airborne micro-particulates during weighing[1]. Validation : Fit-test confirmed; negative pressure verified in fume hood prior to opening the vial.

Operational Workflow & Handling Protocol

A robust protocol is a self-validating system. Every step must confirm the success of the previous one to ensure absolute safety.

Step 1: Pre-Operation Environmental Validation

  • Verify the fume hood face velocity is operating between 80-120 fpm (0.4-0.6 m/s).

  • Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can react exothermically with the carboxylic acid.

  • Validation Check: Perform the "tissue paper test"—tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward.

Step 2: Gravimetric Transfer (Weighing)

  • Utilize an anti-static weighing boat. The lipophilic alkyl chains can generate static charge, causing the fine powder to aerosolize and increasing inhalation risk.

  • If the powder appears "jumpy," pass a static eliminator (ionizer) over the boat before transfer.

  • Transfer the required mass using a clean micro-spatula.

  • Validation Check: Tare the balance, weigh the material, and immediately cap the source vial. The balance should return to exactly 0.000g after the boat is removed, confirming no residual powder was dropped on the pan.

Step 3: Solubilization for Assays

  • For biological or drug discovery assays, this compound is typically dissolved in DMSO or DMF.

  • Add the solvent directly to the weighing boat, or transfer the powder to a pre-tared glass vial before adding the solvent to minimize dust generation.

  • Cap the vial with a PTFE-lined septum and vortex until visually clear.

  • Validation Check: Hold the vial against a light source to confirm the complete absence of undissolved micro-particulates (complete solvation).

Workflow Visualization

G Start PPE & Fume Hood Verification Weighing Gravimetric Transfer (Anti-static) Start->Weighing Tissue Test Pass Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Balance Tared Assay Experimental Assay Execution Solubilization->Assay Visual Clarity Decon Alkaline Decontamination (pH Neutralization) Assay->Decon Assay Complete Disposal Hazardous Waste Disposal Decon->Disposal pH 7 Confirmed

Figure 1: Self-validating operational workflow for handling triazole carboxylic acid derivatives.

Self-Validating Decontamination & Disposal Plan

Because this compound is a carboxylic acid with CNS-active potential, decontamination must be chemical (neutralization), not just physical (wiping).

Decontamination of Surfaces:

  • Neutralization : Spray the work area with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate in water). This converts any residual 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid into its highly water-soluble, less volatile sodium salt.

  • Wipe Down : Wipe inward from the edges of the workspace to the center to prevent spreading the contaminant.

  • Solvent Wash : Follow with a 70% Ethanol or Isopropanol wipe to remove any remaining lipophilic residue.

  • Validation Check: Swipe the cleaned area with a pH indicator strip moistened with DI water; it must read neutral (pH ~7), confirming no residual acid remains.

Waste Disposal:

  • Solid Waste : Contaminated gloves, weighing boats, and wipes must be placed in a biohazard/chemical waste bag, sealed, and labeled as "Hazardous Solid Waste: Triazole Carboxylic Acid (Toxic/Irritant)."

  • Liquid Waste : Organic solutions (e.g., DMSO/DMF mixtures) must be collected in a dedicated, clearly labeled halogen-free organic waste carboy. Do not mix with aqueous acid/base waste.

  • Validation Check: Ensure the waste carboy is kept in secondary containment and the laboratory waste manifest is updated immediately after disposal.

References

  • NextSDS. "1-ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid - Chemical Substance Information.
  • Taylor & Francis. "Central Nervous System Toxicity of Voriconazole: Risk Factors and Threshold – A Retrospective Cohort Study." Infection and Drug Resistance.
  • National Institutes of Health (PMC). "Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents." Frontiers in Pharmacology.
  • Sigma-Aldrich. "1H-1,2,3-Triazole Safety and Application Data.

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